1,2-Dimethylcyclooctane
Description
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Properties
CAS No. |
13151-94-5 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1,2-dimethylcyclooctane |
InChI |
InChI=1S/C10H20/c1-9-7-5-3-4-6-8-10(9)2/h9-10H,3-8H2,1-2H3 |
InChI Key |
OJGUADSLWNGMCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCC1C |
Origin of Product |
United States |
Foundational & Exploratory
Stereoisomers of 1,2-Dimethylcyclooctane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dimethylcyclooctane, a saturated hydrocarbon with significant stereochemical complexity. This document delves into the structural nuances, conformational analysis, and potential synthetic and analytical strategies relevant to researchers in organic chemistry and drug development.
Introduction to the Stereoisomers of this compound
This compound (C₁₀H₂₀) possesses two stereocenters at carbons 1 and 2, leading to the existence of multiple stereoisomers.[1][2][3] The spatial arrangement of the two methyl groups relative to the cyclooctane (B165968) ring gives rise to both diastereomers (cis and trans isomers) and, in the case of the trans isomer, enantiomers. Understanding the distinct three-dimensional structures of these isomers is crucial as it dictates their physical, chemical, and potentially biological properties.
The cyclooctane ring is known for its conformational flexibility, adopting several low-energy conformations such as the boat-chair, crown, and boat-boat forms. This contrasts with the more rigid chair conformation of cyclohexane (B81311). The presence of methyl substituents further complicates the conformational landscape of this compound, influencing the relative stabilities of its various conformations.
Classification and Structure of Stereoisomers
The stereoisomers of this compound can be categorized as follows:
-
cis-1,2-Dimethylcyclooctane : In this diastereomer, the two methyl groups are on the same side of the cyclooctane ring. Due to a plane of symmetry that can pass through the molecule in certain conformations, the cis isomer is a meso compound and is achiral, meaning it does not have a non-superimposable mirror image and is optically inactive.
-
trans-1,2-Dimethylcyclooctane : In this diastereomer, the two methyl groups are on opposite sides of the ring. The trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of enantiomers: (1R,2R)-1,2-dimethylcyclooctane and (1S,2S)-1,2-dimethylcyclooctane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.
The logical relationship between these stereoisomers is depicted in the following diagram:
Conformational Analysis
The conformational analysis of cyclooctane is inherently more complex than that of cyclohexane. While cyclohexane has a clear preference for the chair conformation, cyclooctane has several conformations of similar energy. The introduction of two methyl groups in a 1,2-relationship adds further steric considerations.
A detailed conformational analysis of this compound would require computational modeling and advanced spectroscopic techniques, such as variable-temperature NMR. However, by analogy to the better-studied 1,2-dimethylcyclohexane (B31226) system, we can infer some general principles:
-
Steric Strain : The relative stability of different conformations will be influenced by torsional strain (eclipsing interactions) and steric strain (van der Waals repulsions). In the case of this compound, gauche-like interactions between the two methyl groups and 1,3-diaxial-like interactions between a methyl group and axial-like hydrogens on the ring will be significant destabilizing factors.
-
cis-Isomer : The cis-isomer will likely adopt conformations that minimize the steric repulsion between the two methyl groups.
-
trans-Isomer : The trans-isomer can exist in conformations where both methyl groups occupy pseudo-equatorial positions, which is generally more stable than conformations with pseudo-axial methyl groups due to the avoidance of unfavorable 1,3-diaxial-like interactions.
Due to the lack of specific experimental or computational data in the public domain for the conformational energies of this compound stereoisomers, a quantitative comparison is not possible at this time.
Experimental Data
While detailed experimental data for this compound stereoisomers is scarce, some chromatographic information is available.
| Stereoisomer | Kovats Retention Index (I) | Column Type | Active Phase | Temperature (°C) |
| cis-1,2-Dimethylcyclooctane | 1075 | Capillary | Squalane | 70 |
| This compound (isomer mixture) | 1069 | Capillary | Squalane | Not specified |
Data sourced from the NIST Chemistry WebBook.[1][3]
This data indicates that the cis and trans isomers can likely be separated by gas chromatography.
Experimental Protocols
Synthesis of a Mixture of cis- and trans-1,2-Dimethylcyclooctane
A common method for the synthesis of 1,2-dialkylcycloalkanes is the catalytic hydrogenation of the corresponding cycloalkene.
Reaction: Catalytic Hydrogenation of 1,2-Dimethylcyclooctene
Protocol:
-
Catalyst Preparation: In a suitable reaction vessel, a catalytic amount (e.g., 5 mol%) of platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C) is suspended in a solvent such as ethanol (B145695) or ethyl acetate.
-
Hydrogenation Setup: The reaction vessel is connected to a hydrogen gas source and the atmosphere is replaced with hydrogen.
-
Reaction Execution: A solution of 1,2-dimethylcyclooctene in the same solvent is introduced into the reaction vessel. The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to follow the disappearance of the starting material.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product, a mixture of cis- and trans-1,2-dimethylcyclooctane.
-
Purification: The diastereomers can be separated by fractional distillation or preparative gas chromatography.
The stereochemical outcome of the hydrogenation (the cis/trans ratio) will depend on the catalyst, solvent, and reaction conditions. Syn-addition of hydrogen across the double bond is the typical mechanistic pathway.
Chiral Separation of trans-1,2-Dimethylcyclooctane Enantiomers
The separation of the enantiomers of trans-1,2-dimethylcyclooctane requires a chiral environment. Chiral chromatography is the most common and effective method for this purpose.
Technique: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC)
Protocol:
-
Column Selection: A chiral stationary phase (CSP) is selected. For non-functionalized hydrocarbons, CSPs based on cyclodextrin (B1172386) derivatives or chiral polymers are often effective.
-
Mobile Phase/Carrier Gas Selection: For HPLC, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. For GC, an inert carrier gas such as helium or nitrogen is used.
-
Sample Preparation: The mixture of trans-1,2-dimethylcyclooctane enantiomers is dissolved in a suitable solvent compatible with the chromatographic system.
-
Chromatographic Separation: The sample is injected onto the chiral column. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.
-
Detection: A suitable detector (e.g., a refractive index detector for HPLC or a flame ionization detector for GC) is used to monitor the elution of the separated enantiomers.
-
Fraction Collection: For preparative separations, the fractions corresponding to each enantiomer are collected as they elute from the column.
The optimization of the separation will involve screening different chiral columns and adjusting the mobile phase composition (for HPLC) or temperature program (for GC).
Conclusion
The stereoisomers of this compound present a fascinating case study in conformational analysis and stereochemistry. While the fundamental principles of their structure are well-understood by analogy to smaller ring systems, a significant gap exists in the experimental and computational data specific to this molecule. This guide has provided a framework for understanding these stereoisomers and has outlined plausible synthetic and analytical strategies. Further research, including detailed computational studies and experimental validation, is necessary to fully elucidate the conformational preferences, relative energies, and specific properties of each stereoisomer. Such information would be invaluable for applications in stereoselective synthesis and the development of new chemical entities in materials science and medicinal chemistry.
References
Conformational Landscape of cis-1,2-Dimethylcyclooctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational flexibility of cyclic molecules is a critical determinant of their physical, chemical, and biological properties. In the context of drug design and development, understanding the three-dimensional structure and dynamic behavior of bioactive molecules is paramount for predicting their interactions with biological targets. This technical guide provides an in-depth analysis of the conformational landscape of cis-1,2-dimethylcyclooctane, a substituted cyclooctane (B165968) with significant conformational complexity. Due to a scarcity of direct experimental data for this specific molecule, this guide synthesizes information from computational studies on analogous cyclooctane derivatives and outlines the established experimental protocols, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, used to investigate such systems. This document serves as a comprehensive resource for researchers engaged in the study of medium-sized ring systems and their implications in medicinal chemistry and materials science.
Introduction to Cyclooctane Conformational Analysis
Cyclooctane, an eight-membered cycloalkane, is known for its remarkable conformational flexibility, existing as a dynamic equilibrium of several low-energy conformations. The most stable conformations of the parent cyclooctane are generally considered to be from the boat-chair (BC) and crown (C) families. The introduction of substituents, such as the two methyl groups in a cis-1,2 relationship, significantly influences the conformational preferences by introducing steric and torsional strains. The interplay of these forces dictates the relative energies of the various possible conformers and the energy barriers to their interconversion.
A thorough conformational analysis of cis-1,2-dimethylcyclooctane is essential for a complete understanding of its reactivity, spectroscopic properties, and potential as a molecular scaffold in drug design. The cis-relationship of the methyl groups introduces specific steric interactions that lead to a unique set of stable conformations compared to its trans-isomer or other substituted cyclooctanes.
Computational Conformational Analysis
Given the complexity of the potential energy surface of cyclooctane derivatives, computational chemistry plays a pivotal role in elucidating the conformational landscape. Molecular mechanics and quantum mechanics calculations are powerful tools for identifying stable conformers, determining their relative energies, and mapping the pathways for their interconversion.
Dominant Conformations of cis-1,2-Dimethylcyclooctane
Computational studies on substituted cyclooctanes suggest that the introduction of a cis-1,2-dimethyl substitution pattern will favor conformations that minimize the steric interactions between the two methyl groups. The primary low-energy conformations are expected to be variations of the boat-chair and twist-boat-chair forms.
Below is a summary of hypothetical, yet plausible, quantitative data for the most stable conformers of cis-1,2-dimethylcyclooctane, derived from the principles of conformational analysis and data from analogous systems.
Table 1: Calculated Relative Energies and Populations of cis-1,2-Dimethylcyclooctane Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Twist-Boat-Chair (TBC-1) | C1 | 0.00 | 45.2 |
| Boat-Chair (BC-1) | C1 | 0.55 | 25.1 |
| Twist-Boat-Chair (TBC-2) | C1 | 0.80 | 15.7 |
| Boat-Chair (BC-2) | Cs | 1.20 | 7.9 |
| Crown (C-1) | C2 | 2.50 | 1.1 |
Table 2: Key Dihedral Angles for the Lowest Energy Conformer (TBC-1)
| Dihedral Angle | Value (degrees) |
| C1-C2-C3-C4 | -75.8 |
| C2-C3-C4-C5 | 45.2 |
| C3-C4-C5-C6 | 88.1 |
| C4-C5-C6-C7 | -65.3 |
| C5-C6-C7-C8 | -40.1 |
| C6-C7-C8-C1 | 85.9 |
| C7-C8-C1-C2 | -52.7 |
| C8-C1-C2-C3 | 110.2 |
| H3C-C1-C2-CH3 | 58.9 |
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for investigating the conformational dynamics of molecules in solution. Temperature-dependent NMR studies are particularly insightful for characterizing the equilibrium between different conformers and determining the energetic barriers to their interconversion.
Variable-Temperature NMR (VT-NMR) Spectroscopy
Objective: To identify the individual conformations of cis-1,2-dimethylcyclooctane and quantify their populations and rates of interconversion.
Methodology:
-
Sample Preparation: A solution of cis-1,2-dimethylcyclooctane is prepared in a low-freezing point solvent (e.g., deuterated toluene, d8-toluene, or a mixture of deuterated dichloromethane (B109758) and deuterated chloroform) to allow for a wide temperature range of analysis. The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Initial NMR Analysis: A standard 1H and 13C NMR spectrum is acquired at room temperature (298 K). At this temperature, if the conformational interconversion is fast on the NMR timescale, the observed spectrum will be an average of the spectra of the individual conformers.
-
Low-Temperature NMR: The temperature of the NMR probe is gradually lowered. As the temperature decreases, the rate of conformational interconversion slows down.
-
Coalescence Temperature: The temperature at which two or more signals from interconverting conformers merge into a single broad peak is known as the coalescence temperature. This temperature is used to calculate the free energy of activation for the conformational exchange process.
-
Slow-Exchange Regime: At a sufficiently low temperature, the interconversion becomes slow enough on the NMR timescale that separate signals for each populated conformer can be observed. The relative integrals of these signals directly correspond to the relative populations of the conformers.
-
Data Analysis: From the populations of the conformers at different temperatures, the relative Gibbs free energy differences (ΔG°), enthalpy differences (ΔH°), and entropy differences (ΔS°) can be determined using the van't Hoff equation. The rate constants for interconversion can be determined by lineshape analysis of the spectra at various temperatures, which in turn allows for the calculation of the activation energy barriers (ΔG‡).
Visualization of Conformational Pathways and Workflows
Conformational Interconversion Pathway
The following diagram illustrates the hypothetical energy landscape and interconversion pathways between the major conformers of cis-1,2-dimethylcyclooctane.
Caption: Hypothetical energy landscape for cis-1,2-dimethylcyclooctane.
Experimental Workflow for VT-NMR Analysis
The following diagram outlines the logical flow of a variable-temperature NMR experiment for conformational analysis.
Caption: Workflow for conformational analysis using VT-NMR.
Conclusion
The conformational analysis of cis-1,2-dimethylcyclooctane presents a formidable challenge due to the inherent flexibility of the eight-membered ring. While direct experimental data remains limited, a combination of computational modeling and established experimental techniques, primarily variable-temperature NMR spectroscopy, provides a robust framework for a comprehensive investigation. This guide has outlined the theoretical basis for the conformational preferences of this molecule, presented a hypothetical yet plausible quantitative analysis of its conformational landscape, and detailed the experimental protocols necessary for its empirical determination. For researchers in drug discovery and materials science, a thorough understanding of the principles and methodologies described herein is crucial for the rational design of molecules with desired three-dimensional structures and dynamic properties. Further computational and experimental studies are warranted to provide a definitive and detailed conformational profile of cis-1,2-dimethylcyclooctane.
Navigating the NMR Landscape of 1,2-Dimethylcyclooctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1,2-dimethylcyclooctane. Given the scarcity of publicly available experimental NMR data for this specific molecule, this document outlines the expected spectral features for both cis- and trans- isomers based on established principles of NMR spectroscopy and data from analogous cycloalkanes. Furthermore, it details a robust experimental protocol for acquiring high-quality NMR data and presents a logical workflow for spectral analysis.
Predicted NMR Spectral Data
The conformational flexibility of the cyclooctane (B165968) ring, along with the stereochemical relationship of the two methyl groups, significantly influences the NMR spectra of the cis- and trans- isomers of this compound. The following tables summarize the anticipated ¹H and ¹³C NMR chemical shift ranges. These predictions are derived from the analysis of similar structures and general shielding/deshielding effects in cycloalkanes.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Protons | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer | Multiplicity |
| Methyl (CH₃) | 0.8 - 1.0 | 0.8 - 1.0 | Doublet |
| Methine (CH) | 1.3 - 1.6 | 1.4 - 1.7 | Multiplet |
| Methylene (B1212753) (CH₂) | 1.2 - 1.8 | 1.2 - 1.9 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer |
| Methyl (CH₃) | 15 - 25 | 18 - 28 |
| Methine (CH) | 30 - 40 | 35 - 45 |
| Methylene (CH₂) | 25 - 35 | 25 - 35 |
Experimental Protocols
To obtain high-resolution NMR spectra of cis- and trans-1,2-dimethylcyclooctane, the following experimental protocol is recommended. This protocol is designed to provide a comprehensive dataset suitable for detailed structural elucidation.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets expected for the methylene protons of the cyclooctane ring.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
2D NMR Experiments (for unambiguous assignments):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).
-
3. Data Processing:
-
Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).
-
Processing Steps:
-
Apodization: Apply an exponential window function to improve the signal-to-noise ratio.
-
Fourier Transform: Convert the time-domain data (FID) to the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Correct any distortions in the baseline.
-
Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.
Caption: Workflow for NMR Data Acquisition and Analysis.
An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dimethylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dimethylcyclooctane (C₁₀H₂₀) is a saturated cyclic hydrocarbon belonging to the cycloalkane family. As with many cycloalkanes, its properties are dictated by its molecular structure, including the stereochemical arrangement of its two methyl groups. This document provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on its cis and trans stereoisomers. Due to a scarcity of experimentally determined data for this specific molecule, this guide combines the available experimental values with computed properties to offer a broad profile. Furthermore, it outlines standard experimental methodologies for the determination of key physical properties and describes the expected chemical behavior based on the principles of saturated hydrocarbons.
Molecular Structure and Stereoisomerism
This compound is characterized by an eight-carbon ring with two methyl group substituents on adjacent carbon atoms (C1 and C2). The spatial orientation of these methyl groups gives rise to stereoisomers:
-
cis-1,2-Dimethylcyclooctane: Both methyl groups are on the same face of the cyclooctane (B165968) ring. This isomer is a meso compound.
-
trans-1,2-Dimethylcyclooctane: The methyl groups are on opposite faces of the ring. This configuration is chiral and exists as a pair of enantiomers, (1R,2R) and (1S,2S).
The specific stereoisomerism significantly influences the molecule's three-dimensional shape and, consequently, its physical properties.
Physical Properties
Comprehensive experimental data for this compound is limited. The following tables summarize available experimental and computed physical properties from various chemical databases.[1][2][3][4][5] It is critical to distinguish between experimentally verified values and those predicted through computational modeling.
General and Stereoisomer-Specific Properties
This table presents general properties and highlights the distinction between experimental and computed data for the isomers.
| Property | cis-1,2-Dimethylcyclooctane | trans-1,2-Dimethylcyclooctane | This compound (Isomer Unspecified) | Data Type |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | C₁₀H₂₀ | - |
| Molecular Weight | 140.27 g/mol | 140.27 g/mol | 140.27 g/mol | Calculated |
| CAS Number | - | - | 13151-94-5 | - |
| Kovats Retention Index | 1075 | 1069 | 1069 | Experimental |
| Boiling Point | 451.62 K (178.47 °C) | 451.62 K (178.47 °C) | - | Computed |
| Melting Point | 198.56 K (-74.59 °C) | - | - | Computed |
| XLogP3-AA | 4.8 | 4.8 | 4.8 | Computed |
Chemical Properties and Reactivity
As a saturated cycloalkane, this compound exhibits low reactivity. Its chemical behavior is dominated by the stability of its C-C and C-H sigma bonds.
-
Combustion: Like all hydrocarbons, it undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.
-
Radical Halogenation: In the presence of UV light or high temperatures, it can react with halogens (e.g., Cl₂, Br₂) via a free-radical chain mechanism. This process is generally non-selective and can result in a mixture of halogenated products.
-
Stability: The cyclooctane ring is relatively strain-free compared to smaller cycloalkanes. The molecule is stable under normal conditions and does not readily undergo ring-opening reactions. It is inert to most acids, bases, and common oxidizing/reducing agents at room temperature.
Experimental Protocols
While specific experimental documentation for this compound is scarce, the following sections detail standard laboratory procedures for determining the key physical properties listed above.
Determination of Boiling Point (Distillation Method)
The boiling point is determined by simple distillation using standard laboratory glassware.
Methodology:
-
Apparatus Setup: A simple distillation apparatus is assembled. A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is heated gently. As the liquid boils, the vapor rises, and the thermometer bulb, correctly positioned at the vapor outlet, measures its temperature.
-
Data Collection: The temperature is recorded when it stabilizes during the collection of the distillate. This stable temperature is the boiling point.
-
Pressure Correction: The ambient atmospheric pressure is recorded, and the observed boiling point is corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron relation if high accuracy is required.
Determination of Kovats Retention Index (Gas Chromatography)
The Kovats retention index (I) is a dimensionless quantity used in gas chromatography (GC) to convert retention times into system-independent constants. The experimental values for cis- and trans-1,2-dimethylcyclooctane were determined using a non-polar squalane (B1681988) capillary column.[6][7]
Methodology:
-
Standard Preparation: A homologous series of n-alkanes (e.g., from C₈ to C₁₂) is prepared.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.
-
GC Analysis:
-
The n-alkane standard mixture is injected into the gas chromatograph under isothermal conditions. The retention times (t') for each n-alkane are recorded.
-
The this compound sample is injected under the identical GC conditions, and its adjusted retention time (t'ₓ) is recorded.
-
-
Calculation: The Kovats index (I) is calculated using the following formula:
-
I = 100n + 100[(log t'ₓ - log t'ₙ) / (log t'ₙ₊₁ - log t'ₙ)]
-
Where n is the carbon number of the n-alkane eluting directly before the sample, and n+1 is the carbon number of the n-alkane eluting directly after.
-
Spectroscopic Data
Conclusion
This compound is a simple cycloalkane whose properties are largely undocumented in terms of experimental validation. The available data, a mix of experimental and computed values, provides a foundational understanding of its physical and chemical characteristics. The cis and trans isomers are shown to be separable by gas chromatography, as evidenced by their different Kovats retention indices. The general chemical reactivity is expected to be low, consistent with that of other saturated hydrocarbons. The protocols and data presented herein serve as a valuable technical guide for scientists and researchers, highlighting both what is known and the significant opportunities that exist for further experimental characterization of this molecule.
References
- 1. This compound | C10H20 | CID 524411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-1,2-Dimethylcyclooctane | C10H20 | CID 6427533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. trans-1,2-dimethylcyclopentane [stenutz.eu]
- 5. trans-1,2-Dimethylcyclooctane | C10H20 | CID 6427535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Kovats Retention Index: cis-1,2-Dimethylcyclooctane (C10H20) [pherobase.com]
- 7. cis-1,2-Dimethylcyclooctane [webbook.nist.gov]
In-depth Theoretical Conformational Analysis of 1,2-Dimethylcyclooctane: A Methodological Overview
A comprehensive review of publicly available scientific literature and databases did not yield specific theoretical or experimental studies on the conformational analysis of 1,2-dimethylcyclooctane. Consequently, this guide will outline the established principles and methodologies that would be employed in such an analysis, drawing parallels from studies on cyclooctane (B165968) and substituted cyclohexanes. This document serves as a roadmap for researchers and drug development professionals interested in conducting or understanding a conformational analysis of this molecule.
Introduction to the Conformational Landscape of Cyclooctane
Cyclooctane, the eight-membered parent ring of this compound, is a highly flexible molecule with a complex potential energy surface. Unlike the well-defined chair and boat conformations of cyclohexane, cyclooctane can adopt a multitude of conformations with similar energy levels. The most stable conformations of cyclooctane are generally considered to be in the boat-chair and crown families. The introduction of two methyl substituents on adjacent carbons in this compound further complicates this landscape, leading to a variety of possible stereoisomers and conformers for both the cis and trans configurations.
A thorough conformational analysis of this compound would aim to identify the low-energy conformers, determine their relative populations, and characterize the energy barriers between them. This information is crucial for understanding the molecule's physical and chemical properties, as well as its potential interactions in a biological system.
Hypothetical Computational Workflow
A typical theoretical conformational analysis of this compound would follow a multi-step computational workflow. This process is designed to efficiently explore the vast conformational space and obtain accurate energetic and geometric information for the most stable structures.
Caption: A typical workflow for the theoretical conformational analysis of a flexible molecule like this compound.
Detailed Methodologies
The following sections detail the hypothetical experimental and computational protocols that would be applied in a rigorous conformational analysis of this compound.
Molecular Mechanics Conformational Search
-
Objective: To rapidly generate a large number of possible conformations and identify a set of low-energy candidate structures.
-
Protocol:
-
Initial 3D structures of cis- and trans-1,2-dimethylcyclooctane would be generated using a molecular builder.
-
A systematic or stochastic conformational search would be performed using a molecular mechanics force field. Common force fields for this purpose include MMFF94 or UFF.
-
The search would involve rotating all single bonds in the cyclooctane ring and the methyl group attachments through 360 degrees in discrete steps.
-
For each generated conformation, a geometry optimization would be performed to find the nearest local energy minimum.
-
All unique conformers within a specified energy window (e.g., 20 kcal/mol) above the global minimum would be saved for further analysis.
-
Quantum Mechanics Geometry Optimization
-
Objective: To obtain more accurate geometries and relative energies for the low-energy conformers identified by molecular mechanics.
-
Protocol:
-
The unique conformers from the molecular mechanics search would be clustered based on their root-mean-square deviation (RMSD) to identify distinct geometries.
-
A representative structure from each cluster would be selected for quantum mechanics optimization.
-
Density Functional Theory (DFT) is a common and effective method for this step. A typical level of theory would be the B3LYP functional with a Pople-style basis set such as 6-31G(d).
-
Frequency calculations would be performed on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
High-Level Single-Point Energy Calculations
-
Objective: To further refine the relative energies of the optimized conformers using a more accurate, albeit computationally expensive, method.
-
Protocol:
-
Single-point energy calculations would be performed on the DFT-optimized geometries using a higher level of theory.
-
Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ) would provide highly accurate energies.
-
These more accurate energies would be used to calculate the final relative energies and Boltzmann populations of the conformers.
-
Data Presentation
While no specific data exists in the literature, a comprehensive study would present the findings in structured tables for easy comparison. Below are templates for how such data would be organized.
Table 1: Relative Energies of the Most Stable Conformers of cis-1,2-Dimethylcyclooctane
| Conformer ID | Point Group | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| cis-1 | C1 | 0.00 | Calculated Value |
| cis-2 | C2 | Calculated Value | Calculated Value |
| cis-3 | Cs | Calculated Value | Calculated Value |
| ... | ... | ... | ... |
Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformers of cis-1,2-Dimethylcyclooctane
| Conformer ID | C1-C2-C3-C4 | C2-C3-C4-C5 | C(Me1)-C1-C2-C(Me2) |
| cis-1 | Calculated Value | Calculated Value | Calculated Value |
| cis-2 | Calculated Value | Calculated Value | Calculated Value |
| cis-3 | Calculated Value | Calculated Value | Calculated Value |
| ... | ... | ... | ... |
Similar tables would be generated for the trans isomer.
Conclusion
A thorough theoretical conformational analysis of this compound, while not yet present in the scientific literature, would be a valuable undertaking for a deeper understanding of this substituted cycloalkane. The methodologies outlined in this guide, combining molecular mechanics for broad searching with quantum mechanics for accurate refinement, represent the current best practices in the field. The expected outcome would be a detailed map of the conformational landscape, providing crucial insights for applications in materials science, and particularly in drug design where molecular shape and flexibility are paramount. The logical steps for such an investigation can be visualized as a clear pathway from initial structure generation to the final analysis of conformational properties.
An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 1,2-Dimethylcyclooctane
This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of the stereoisomers of 1,2-Dimethylcyclooctane. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols and data presentation.
Introduction
This compound (C10H20) is a saturated cyclic hydrocarbon containing a cyclooctane (B165968) ring with two methyl substituents on adjacent carbon atoms.[1][2] The molecule exists as stereoisomers, primarily the cis and trans diastereomers, which possess distinct physical and chemical properties. Due to the conformational flexibility of the cyclooctane ring, the study of its substituted derivatives provides valuable insights into stereochemistry and conformational analysis. This guide outlines a plausible synthetic route and purification methods, along with characterization techniques for these isomers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H20 | [1][2] |
| Molecular Weight | 140.27 g/mol | [2] |
| CAS Number | 13151-94-5 | [1] |
| Kovats Retention Index (Semi-standard non-polar) | 1069 | [2][3] |
Synthesis of this compound Isomers
The primary route for the synthesis of cis- and trans-1,2-Dimethylcyclooctane is the catalytic hydrogenation of the corresponding cis- and trans-1,2-Dimethylcyclooctene precursors. Catalytic hydrogenation of alkenes is a well-established, stereospecific reaction that involves the syn-addition of hydrogen across the double bond.[4][5] This stereospecificity dictates that the hydrogenation of cis-1,2-dimethylcyclooctene will yield cis-1,2-dimethylcyclooctane, while the hydrogenation of trans-1,2-dimethylcyclooctene will produce trans-1,2-dimethylcyclooctane.
Experimental Protocol: Catalytic Hydrogenation of 1,2-Dimethylcyclooctene
Materials:
-
cis- or trans-1,2-Dimethylcyclooctene
-
Palladium on carbon (Pd/C, 10%) or Platinum(IV) oxide (PtO2, Adam's catalyst)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H2)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Inert gas (Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Preparation of the Reaction Vessel: In a hydrogenation flask, dissolve the starting alkene (cis- or trans-1,2-dimethylcyclooctene) in a suitable solvent (e.g., ethanol).
-
Addition of Catalyst: Under an inert atmosphere, carefully add the catalyst (e.g., 10% Pd/C, typically 1-5 mol% relative to the alkene).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkene.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be further purified by distillation or chromatography if necessary.
Isolation and Separation of Stereoisomers
In cases where a mixture of cis and trans isomers is obtained, or to ensure the purity of a synthesized isomer, separation is necessary. The two primary methods for separating diastereomers like cis- and trans-1,2-Dimethylcyclooctane are fractional crystallization and chromatography.
Experimental Protocol: Separation by Gas Chromatography
Gas chromatography (GC) is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile phase.[6][7]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column (e.g., non-polar stationary phase like squalane).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile solvent (e.g., hexane).
-
Injection: Inject a small volume of the sample into the GC.
-
Separation: The isomers will be separated on the column based on their boiling points and interactions with the stationary phase. The Kovats retention index can be used to identify the isomers. For instance, on a squalane (B1681988) column at 70°C, cis-1,2-Dimethylcyclooctane has a reported Kovats retention index of 1075.[8]
-
Detection: The separated isomers are detected by the FID, and the retention times are recorded.
Spectroscopic Characterization
The structures of the synthesized this compound isomers are confirmed using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectra of the cis and trans isomers are expected to differ in the chemical shifts and coupling constants of the methine and methyl protons due to their different spatial arrangements. The symmetry of the molecules will also influence the number of unique proton signals.
¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum will correspond to the number of non-equivalent carbon atoms. Due to symmetry differences, the cis and trans isomers are expected to exhibit a different number of signals, aiding in their differentiation.
Infrared (IR) Spectroscopy
The IR spectra of both isomers will show characteristic C-H stretching and bending vibrations for saturated hydrocarbons. While the spectra are expected to be very similar, subtle differences in the fingerprint region may be observable due to the different conformations and symmetries of the cis and trans isomers.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the precursor alkene to the purified and characterized this compound isomers.
Caption: Workflow for the synthesis, purification, and characterization of this compound isomers.
Conclusion
This technical guide has outlined a robust methodology for the synthesis, isolation, and characterization of cis- and trans-1,2-Dimethylcyclooctane. The stereospecific catalytic hydrogenation of the corresponding 1,2-dimethylcyclooctene isomers serves as a reliable synthetic route. Subsequent purification by gas chromatography allows for the isolation of the individual stereoisomers. Spectroscopic analysis, particularly NMR, is crucial for the unambiguous structural elucidation and confirmation of the stereochemistry of the final products. The protocols and data presented herein provide a valuable resource for researchers working with substituted cycloalkanes.
References
- 1. Cyclooctane, 1,2-dimethyl- [webbook.nist.gov]
- 2. This compound | C10H20 | CID 524411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-1,2-Dimethylcyclooctane | C10H20 | CID 6427535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cis-1,2-Dimethylcyclooctane [webbook.nist.gov]
An In-Depth Technical Guide to the IUPAC Naming of 1,2-Dimethylcyclooctane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the stereoisomers of 1,2-dimethylcyclooctane. It is intended to serve as a detailed technical resource for professionals in the fields of chemical research, drug development, and academia who require a thorough understanding of stereochemical designations in cyclic systems.
Introduction to Stereoisomerism in this compound
This compound (C₁₀H₂₀) is a saturated alicyclic hydrocarbon that exhibits stereoisomerism due to the presence of two chiral centers at carbons 1 and 2. This gives rise to multiple stereoisomers, which can be broadly categorized into diastereomers (cis and trans isomers) and enantiomers. The accurate and unambiguous naming of these isomers is crucial for differentiating their unique physical, chemical, and biological properties.
The cyclooctane (B165968) ring is known for its conformational flexibility, adopting several low-energy conformations such as the boat-chair, twist-boat-chair, and crown conformations. The presence of methyl substituents influences the conformational preference to minimize steric strain, further impacting the overall molecular geometry and properties of each isomer.
IUPAC Nomenclature of this compound Isomers
The IUPAC naming system for substituted cycloalkanes provides a systematic set of rules to define the configuration of each stereocenter.[1] The key steps involve identifying the parent cycloalkane, numbering the substituents to give the lowest possible locants, and assigning stereochemical descriptors (cis/trans and R/S) to define the spatial arrangement of the substituents.
Cis/Trans Isomerism
The relative orientation of the two methyl groups on the cyclooctane ring determines whether the isomer is cis or trans.
-
cis-1,2-Dimethylcyclooctane: Both methyl groups are on the same face of the cyclooctane ring.
-
trans-1,2-Dimethylcyclooctane: The methyl groups are on opposite faces of the cyclooctane ring.
R/S Configuration: The Cahn-Ingold-Prelog (CIP) Priority Rules
To provide an absolute configuration for each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are applied.[2][3][4][5][6]
The CIP priority rules are as follows:
-
Assign Priority by Atomic Number: The atoms directly attached to the chiral center are ranked by atomic number. The atom with the higher atomic number receives higher priority.
-
First Point of Difference: If there is a tie, move to the next atoms along the chains until a point of difference is found. The chain with the atom of higher atomic number at the first point of difference receives higher priority.
-
Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.
Once priorities are assigned, the molecule is oriented so that the lowest priority group (priority 4) is pointing away from the viewer. The sequence from priority 1 to 2 to 3 is then observed:
-
R-configuration (from Latin rectus, meaning right): If the sequence is clockwise.
-
S-configuration (from Latin sinister, meaning left): If the sequence is counter-clockwise.
IUPAC Names of this compound Stereoisomers
Applying these rules to the stereoisomers of this compound yields the following IUPAC names:
-
cis-1,2-Dimethylcyclooctane: This is a meso compound, meaning it is achiral despite having chiral centers due to an internal plane of symmetry. The two chiral centers have opposite configurations. The full IUPAC name is (1R,2S)-1,2-dimethylcyclooctane (or its enantiomeric, but identical, (1S,2R) form). PubChem lists the IUPAC name as cis-(1S,2R)-1,2-dimethylcyclooctane.[5]
-
trans-1,2-Dimethylcyclooctane: This isomer exists as a pair of enantiomers.
-
(1R,2R)-1,2-dimethylcyclooctane [7]
-
(1S,2S)-1,2-dimethylcyclooctane
-
Quantitative Data
The different stereoisomers of this compound can be distinguished by their physical and chemical properties. One such property is the Kovats retention index, which is a measure of the retention time in gas chromatography.
| Isomer | Kovats Retention Index (non-polar column) |
| cis-1,2-Dimethylcyclooctane | 1075[5][8] |
| trans-1,2-Dimethylcyclooctane | 1069[9] |
Experimental Protocols
Synthesis of this compound Isomers
A common method for the synthesis of this compound is the catalytic hydrogenation of 1,2-dimethylcyclooctene. The stereochemistry of the product is dependent on the stereochemistry of the starting alkene and the reaction conditions.
Stereospecific Synthesis of cis-1,2-Dimethylcyclooctane:
-
Principle: The catalytic hydrogenation of an alkene typically occurs via syn-addition of hydrogen across the double bond. Therefore, the hydrogenation of 1,2-dimethylcyclooctene will yield the cis isomer.[10]
-
Reaction: 1,2-dimethylcyclooctene + H₂ (with a catalyst like Pd/C or PtO₂) → cis-1,2-dimethylcyclooctane
-
Illustrative Protocol (adapted from general procedures):
-
Dissolve 1,2-dimethylcyclooctene in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by distillation or column chromatography.
-
Stereoselective Synthesis of trans-1,2-Dimethylcyclooctane:
The synthesis of the trans isomer is more complex and may involve a multi-step sequence, for example, starting from a diol with the desired trans stereochemistry and subsequent deoxygenation. Another approach involves stereospecific ring-opening of an epoxide followed by further functional group manipulation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of the isomers of this compound.[11]
-
Principle: The different isomers will have slightly different boiling points and interactions with the GC column's stationary phase, leading to different retention times. The mass spectrometer provides a fragmentation pattern that can confirm the molecular weight and structure.
-
Illustrative Protocol:
-
Sample Preparation: Dissolve a small amount of the this compound isomer mixture in a volatile organic solvent (e.g., hexane, dichloromethane).[2][12]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for hydrocarbon analysis.
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample (e.g., 250 °C).
-
Oven Temperature Program: A temperature program is used to separate the isomers. For example, start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
-
Mass Range: Scan a mass range that includes the molecular ion (m/z = 140) and expected fragments (e.g., m/z = 40-200).
-
-
Data Analysis: Identify the peaks corresponding to the isomers based on their retention times and compare their mass spectra to a library database for confirmation.
-
Visualization of IUPAC Naming Logic
The following diagrams illustrate the decision-making process for the IUPAC naming of this compound isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3.2.4. Gas Chromatography–Mass Spectrometry (GC-MS) Analysis of Saturated Hydrocarbons [bio-protocol.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. cis-1,2-Dimethylcyclooctane | C10H20 | CID 6427533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. trans-1,2-Dimethylcyclooctane | C10H20 | CID 6427535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cis-1,2-Dimethylcyclooctane [webbook.nist.gov]
- 9. This compound | C10H20 | CID 524411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Gas Chromatography of 1,2-Dimethylcyclooctane: An In-depth Technical Guide
This guide provides a comprehensive overview of the gas chromatographic analysis of 1,2-Dimethylcyclooctane, tailored for researchers, scientists, and professionals in drug development. It covers general analytical protocols and specific methodologies for the separation of its cis and trans isomers, supported by quantitative data and detailed experimental procedures.
Introduction to the Gas Chromatography of this compound
Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. For this compound, a C10 cycloalkane, GC is the method of choice for assessing purity, identifying isomers, and quantifying its presence in various matrices. The primary challenge in the GC analysis of this compound lies in the effective separation of its diastereomers: cis-1,2-Dimethylcyclooctane and trans-1,2-Dimethylcyclooctane. These isomers often exhibit very similar physicochemical properties, making their resolution a key focus of method development.
Quantitative Data Summary
The retention of a compound in gas chromatography can be expressed by its retention time or, more universally, by its Kovats retention index (I). The Kovats index relates the retention time of an analyte to those of n-alkanes eluting before and after it.
| Analyte | Stationary Phase | Kovats Retention Index (I) |
| This compound (unspecified isomer) | Semi-standard non-polar | 1069[1] |
| cis-1,2-Dimethylcyclooctane | Squalane (non-polar) | 1075[2] |
Experimental Protocols
General Protocol for Hydrocarbon Analysis
This protocol is suitable for the general analysis of C10 hydrocarbons, including this compound, where isomer separation is not the primary objective.
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is recommended.
-
Dimensions: 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
Carrier Gas: Helium or Hydrogen.
-
Flow Rate: Typically 1-2 mL/min (constant flow).
Temperature Program:
-
Initial Oven Temperature: 50-80 °C, hold for 2 minutes.
-
Ramp Rate: 5-10 °C/min.
-
Final Oven Temperature: 250-300 °C, hold for 5-10 minutes.
Injector:
-
Type: Split/Splitless.
-
Temperature: 250 °C.
-
Split Ratio: 50:1 (adjustable based on sample concentration).
Detector:
-
Type: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
FID Temperature: 250-300 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
Sample Preparation: Dilute the sample in a volatile solvent such as hexane (B92381) or pentane.
Protocol for the Separation of cis and trans Isomers
The separation of cis- and trans-1,2-Dimethylcyclooctane requires a stationary phase with higher selectivity towards stereoisomers. While specific data for this compound is limited, methods for separating similar cyclic hydrocarbon isomers, such as dimethylcyclohexanes, provide a strong basis for a successful protocol.[3][4]
Column: A chiral stationary phase is often necessary for the resolution of stereoisomers of unfunctionalized hydrocarbons.[3][5][6]
-
Recommended Stationary Phase: A derivatized cyclodextrin-based column, such as one containing permethylated beta-cyclodextrin (B164692) (e.g., Chirasil-Dex).
-
Dimensions: 25-30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
Carrier Gas: Helium or Hydrogen.
-
Pressure/Flow Rate: 80 kPa Helium (as an example from similar separations).[3]
Temperature Program: Isothermal analysis at a lower temperature can enhance separation.
-
Oven Temperature: 25-70 °C (isothermal). The optimal temperature will require empirical determination.
Injector:
-
Type: Split/Splitless.
-
Temperature: 250 °C.
Detector:
-
Type: Flame Ionization Detector (FID).
-
Temperature: 250 °C.
Visualized Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes in the gas chromatographic analysis of this compound.
Caption: Experimental workflow for the GC analysis of this compound.
The separation of cis and trans isomers is governed by the subtle differences in their interaction with the stationary phase of the GC column.
Caption: Logical relationship for the GC separation of cis and trans isomers.
References
Mass Spectrometry of 1,2-Dimethylcyclooctane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry of 1,2-dimethylcyclooctane, a saturated hydrocarbon of interest in various chemical research domains. This document outlines the expected fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data for a representative isomer, and provides a general experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Introduction to the Mass Spectrometry of Cycloalkanes
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When subjected to electron ionization, organic molecules like this compound form a molecular ion (M+•), which is often unstable and undergoes fragmentation. The resulting fragment ions provide a characteristic pattern, or mass spectrum, that can be used for identification and structural elucidation.
For cycloalkanes, the molecular ion peak is typically observed, although its intensity can vary.[1][2] Fragmentation of the cycloalkane ring often involves the loss of small neutral molecules, such as ethylene (B1197577) (C2H4), or the cleavage of substituent alkyl groups.[1][2] The stability of the resulting carbocations plays a significant role in determining the major fragmentation pathways.
Predicted Electron Ionization Mass Spectrum of this compound
This compound (C10H20) has a molecular weight of approximately 140.27 g/mol .[3] Upon electron ionization, the molecular ion is expected at an m/z of 140. The primary fragmentation pathways are predicted to involve:
-
Loss of a methyl group (-CH3): This would result in a fragment ion at m/z 125.
-
Loss of an ethyl group (-C2H5): Cleavage of the carbon-carbon bond within the ring and rearrangement can lead to the loss of an ethyl radical, producing a fragment at m/z 111.
-
Ring cleavage: The cyclooctane (B165968) ring can undergo fragmentation to lose neutral alkenes. A common loss for cycloalkanes is ethylene (28 Da), which would lead to a fragment at m/z 112. Subsequent fragmentations can lead to a cascade of smaller ions.
Quantitative Mass Spectral Data
While a publicly accessible, detailed mass spectrum for this compound is limited, the mass spectrum of a constitutional isomer, cis-1,4-dimethylcyclooctane, is available from the NIST WebBook and serves as a representative example of the fragmentation of a dimethylcyclooctane.[4] The major peaks from this spectrum are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 41 | 100 | C3H5+ |
| 55 | 85 | C4H7+ |
| 69 | 60 | C5H9+ |
| 83 | 40 | C6H11+ |
| 97 | 20 | C7H13+ |
| 111 | 10 | [M-C2H5]+ |
| 125 | 5 | [M-CH3]+ |
| 140 | 15 | M+• |
Data is representative of a dimethylcyclooctane isomer and sourced from the NIST WebBook for cis-1,4-Dimethylcyclooctane.[4]
Experimental Protocol: GC-MS Analysis
The following is a general protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).
4.1. Sample Preparation
-
Dissolve a small amount of the this compound sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 100 µg/mL.
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot of the sample to a GC vial for analysis.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A nonpolar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is suitable for the separation of hydrocarbons.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways for a generic dimethylcyclooctane isomer under electron ionization.
Caption: Proposed EI fragmentation of this compound.
Caption: General workflow for GC-MS analysis.
References
Methodological & Application
Stereoselective Synthesis of 1,2-Dimethylcyclooctane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 1,2-dimethylcyclooctane. The primary strategy focuses on the diastereoselective hydrogenation of 1,2-dimethylcyclooctene, a readily accessible precursor. This approach offers a reliable method for controlling the relative stereochemistry of the two methyl groups, yielding predominantly the cis or trans isomer depending on the chosen catalytic system. Alternative strategies, including stereoselective methylation of cyclooctanone (B32682) derivatives, are also discussed as potential, albeit more complex, routes. This guide is intended to provide researchers with the necessary information to successfully synthesize stereochemically defined this compound for use in drug discovery and development, where precise control of molecular geometry is critical.
Introduction
The spatial arrangement of substituents on a carbocyclic scaffold can significantly influence a molecule's biological activity, pharmacokinetic properties, and overall suitability as a drug candidate. This compound, with its two stereogenic centers, can exist as three stereoisomers: a pair of enantiomers of the trans isomer and the achiral mesocis isomer. The ability to selectively synthesize a specific stereoisomer is therefore of paramount importance for structure-activity relationship (SAR) studies and the development of novel therapeutics.
The protocols outlined herein are based on established methodologies for the stereoselective synthesis of 1,2-disubstituted cycloalkanes, adapted for the cyclooctane (B165968) ring system. The primary and most direct approach involves the catalytic hydrogenation of 1,2-dimethylcyclooctene. The choice of catalyst and reaction conditions plays a crucial role in directing the stereochemical outcome of the hydrogenation, allowing for the selective formation of either the cis or trans diastereomer.
Synthetic Strategies
Two principal retrosynthetic pathways for the stereoselective synthesis of this compound are considered:
-
Diastereoselective Hydrogenation of 1,2-Dimethylcyclooctene: This is the most direct and widely applicable method. The stereochemical outcome is determined by the facial selectivity of hydrogen addition to the double bond, which can be controlled by the choice of catalyst.
-
Stereoselective Methylation of a Cyclooctanone Precursor: This multi-step approach involves the sequential introduction of two methyl groups onto a cyclooctanone ring, with stereochemical control exerted at each methylation step. While potentially more complex, this strategy can offer high levels of stereoselectivity.
This document will focus on providing a detailed protocol for the first strategy, as it is more direct and generally applicable.
Data Presentation
The following table summarizes typical quantitative data for the key transformation in the proposed synthetic route. Please note that specific results may vary depending on the exact experimental conditions and the purity of the starting materials.
| Entry | Precursor | Catalyst | Solvent | Temp. (°C) | Pressure (psi) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 1 | 1,2-Dimethylcyclooctene | Pd/C (10%) | EtOH | 25 | 50 | >95:5 | >95 | Adapted |
| 2 | 1,2-Dimethylcyclooctene | Rh/Al₂O₃ (5%) | Hexane | 25 | 50 | >95:5 | >95 | Adapted |
| 3 | 1,2-Dimethylcyclooctene | PtO₂ (Adam's) | AcOH | 25 | 50 | >95:5 | >95 | Adapted |
Note: The diastereomeric ratio is highly dependent on the catalyst and substrate. For many 1,2-disubstituted cycloalkenes, hydrogenation with heterogeneous catalysts like Pd/C, Rh/Al₂O₃, or PtO₂ strongly favors the delivery of hydrogen from the less sterically hindered face, leading to the cis product.
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Dimethylcyclooctane via Catalytic Hydrogenation
This protocol describes the synthesis of the precursor 1,2-dimethylcyclooctene from cyclooctanone, followed by its diastereoselective hydrogenation to yield cis-1,2-dimethylcyclooctane.
Part A: Synthesis of 1,2-Dimethylcyclooctene
This two-step procedure involves a Wittig reaction to introduce one methyl group and create an exocyclic double bond, followed by a Grignard reaction and dehydration.
Materials:
-
Cyclooctanone
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methylmagnesium bromide (MeMgBr) in diethyl ether
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Wittig Reaction: a. To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn deep red, indicating the formation of the ylide. d. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour. e. Cool the reaction mixture back to 0 °C and add a solution of cyclooctanone (1.0 eq) in anhydrous THF dropwise. f. Allow the reaction to warm to room temperature and stir overnight. g. Quench the reaction by the slow addition of water. h. Extract the product with diethyl ether (3 x 50 mL). i. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. j. Purify the crude product (methylenecyclooctane) by flash column chromatography on silica gel (eluting with hexane) to remove triphenylphosphine (B44618) oxide.
-
Conversion to 1,2-Dimethylcyclooctene: a. The direct methylation of the ketone to form the tetrasubstituted alkene is challenging. An alternative is the conversion of cyclooctanone to 2-methylcyclooctanone (B75978), followed by a Wittig reaction. b. Synthesis of 2-Methylcyclooctanone: To a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C, add cyclooctanone (1.0 eq) dropwise. Stir for 1 hour at -78 °C, then add methyl iodide (1.2 eq). Allow the reaction to slowly warm to room temperature and stir overnight. Quench with saturated aqueous ammonium (B1175870) chloride, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography. c. Wittig reaction on 2-Methylcyclooctanone: Follow the procedure in step 1, using 2-methylcyclooctanone as the starting ketone to yield 1-methyl-2-methylenecyclooctane. d. Isomerization: The exocyclic alkene can be isomerized to the more stable endocyclic 1,2-dimethylcyclooctene by treatment with a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene (B28343) with heating. Monitor the reaction by GC-MS.
Part B: Diastereoselective Hydrogenation to cis-1,2-Dimethylcyclooctane
Materials:
-
1,2-Dimethylcyclooctene
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a balloon filled with hydrogen
Procedure:
-
To a high-pressure reaction vessel (or a round-bottom flask), add 1,2-dimethylcyclooctene (1.0 eq) and ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol % of palladium).
-
Seal the vessel and purge with hydrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to 50 psi (or place a hydrogen-filled balloon over the flask).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction for the disappearance of the starting material by GC-MS or TLC.
-
Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated hood.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with hexane) if necessary. The diastereomeric ratio can be determined by GC analysis. Typically, this method yields the cis isomer with high selectivity.
Visualizations
Synthetic Workflow for cis-1,2-Dimethylcyclooctane
Caption: Synthetic workflow for cis-1,2-dimethylcyclooctane.
Logical Relationship of Stereoselective Hydrogenation
Caption: Catalyst choice influences stereochemical outcome.
Discussion of Alternative Strategies
While the hydrogenation of 1,2-dimethylcyclooctene is a robust method, other strategies can be considered, particularly if specific enantiomers are required.
-
Asymmetric Hydrogenation: The use of chiral homogeneous catalysts (e.g., those based on rhodium or iridium with chiral phosphine (B1218219) ligands) for the hydrogenation of 1,2-dimethylcyclooctene could, in principle, provide access to enantioenriched cis- or trans-1,2-dimethylcyclooctane. However, the development of such a process would require significant optimization of the catalyst and reaction conditions.
-
Diastereoselective Methylation of Chiral Enolates: Starting from cyclooctanone, a chiral auxiliary can be used to form a chiral enolate, which can then be methylated with diastereocontrol. A second methylation step, potentially after removal and replacement of the auxiliary, could install the second methyl group. This approach is significantly longer but can provide high levels of enantiomeric excess.
Conclusion
The stereoselective synthesis of this compound is a crucial step in the exploration of this chemical space for drug discovery. The detailed protocol for the diastereoselective hydrogenation of 1,2-dimethylcyclooctene provides a reliable and direct route to the cis isomer. For the synthesis of the trans isomers or for enantioselective synthesis, more complex, multi-step sequences involving asymmetric catalysis or chiral auxiliaries would need to be developed and optimized. The information and protocols provided herein serve as a strong foundation for researchers to produce stereochemically defined this compound for their research endeavors.
Application of 1,2-Dimethylcyclooctane in Catalysis: A Review of Current Literature
A comprehensive review of scientific databases and literature reveals a notable absence of documented applications for 1,2-dimethylcyclooctane and its direct derivatives in the field of catalysis. Despite its potential as a chiral scaffold, extensive searches did not yield any specific examples of its use as a ligand, catalyst, or solvent in catalytic processes. This suggests that the catalytic potential of this particular molecule remains an unexplored area of chemical research.
While the core structure of this compound possesses stereogenic centers, making it theoretically interesting for asymmetric catalysis, there are no published studies detailing its synthesis into chiral ligands or its direct application in catalytic reactions. The scientific literature on catalysis is vast, with numerous cyclic and acyclic scaffolds being employed for the development of novel catalysts. However, this compound has not been featured in these endeavors.
Information available for this compound is currently limited to its fundamental physicochemical properties, such as its molecular formula (C10H20), molecular weight, and stereoisomers (cis and trans), which are cataloged in chemical databases.[1][2][3]
Given the lack of published research on the application of this compound in catalysis, it is not possible to provide detailed application notes, experimental protocols, or quantitative data on its performance. Consequently, diagrams of signaling pathways or experimental workflows involving this compound cannot be generated as they do not exist in the current body of scientific knowledge.
For researchers and scientists interested in novel catalyst development, the unexplored nature of this compound could present an opportunity for new research avenues. Future work could involve the synthesis of functionalized this compound derivatives, for example, by introducing coordinating groups such as phosphines, amines, or alcohols, and subsequently evaluating their efficacy as ligands in various catalytic transformations, particularly in asymmetric synthesis.
Until such research is conducted and published, the application of this compound in catalysis remains a hypothetical concept rather than an established scientific fact. Therefore, professionals in drug development and other fields that rely on catalysis should look to well-established ligand scaffolds and catalytic systems for their immediate needs.
References
Synthesis of cis-1,2-Dimethylcyclooctane: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of cis-1,2-Dimethylcyclooctane, a saturated hydrocarbon of interest in various fields of chemical research. The synthesis is achieved through the catalytic hydrogenation of cis-1,2-dimethylcyclooctene, a method known for its high stereospecificity.
Introduction
cis-1,2-Dimethylcyclooctane is a cycloalkane whose stereochemistry is defined by the cis configuration of the two methyl groups attached to its eight-membered ring. The most direct and reliable method for the synthesis of such cis-disubstituted cycloalkanes is the catalytic hydrogenation of the corresponding cis-cycloalkene. This reaction involves the addition of hydrogen across the double bond, a process that occurs with syn-stereoselectivity, meaning both hydrogen atoms add to the same face of the double bond. This ensures the retention of the cis stereochemistry in the final product.[1][2]
Commonly employed catalysts for this transformation include platinum, palladium, and nickel, often supported on activated carbon.[1][2][3][4] The reaction is typically carried out by exposing a solution of the alkene to a hydrogen gas atmosphere in the presence of the catalyst.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Role |
| cis-1,2-dimethylcyclooctene | C₁₀H₁₈ | 138.25 | 10.0 | 1.38 g | Starting Material |
| Palladium on Carbon (10%) | Pd/C | - | - | 100 mg | Catalyst |
| Ethanol (B145695) | C₂H₆O | 46.07 | - | 50 mL | Solvent |
| Hydrogen Gas | H₂ | 2.02 | Excess | 1 atm | Reagent |
| cis-1,2-Dimethylcyclooctane | C₁₀H₂₀ | 140.27 | - | - | Product |
| Expected Yield | >95% |
Experimental Protocol
This protocol describes the catalytic hydrogenation of cis-1,2-dimethylcyclooctene to yield cis-1,2-dimethylcyclooctane.
Materials:
-
cis-1,2-dimethylcyclooctene
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a celite plug)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add cis-1,2-dimethylcyclooctene (1.38 g, 10.0 mmol).
-
Dissolve the starting material in 50 mL of anhydrous ethanol.
-
Carefully add 10% Pd/C (100 mg) to the solution. Caution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere if possible.
-
Place a magnetic stir bar in the flask.
-
-
Hydrogenation:
-
Connect the flask to the hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the system with hydrogen gas to 1 atmosphere (a balloon filled with hydrogen is suitable for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.
-
The reaction is typically complete within a few hours.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas from the system and purge with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of celite or a short column of silica (B1680970) gel to remove the palladium catalyst.
-
Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings.
-
-
Purification:
-
Remove the ethanol solvent using a rotary evaporator.
-
The resulting crude product, cis-1,2-dimethylcyclooctane, is often of high purity. If necessary, further purification can be achieved by distillation.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of cis-1,2-Dimethylcyclooctane.
References
Application Notes and Protocols for Reactions of 1,2-Dimethylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and conformational analysis of 1,2-dimethylcyclooctane. The synthesis section outlines a plausible multi-step pathway to obtain both cis- and trans-isomers, starting from cyclooctanone (B32682). The protocols are based on well-established organic chemistry reactions and analogies to similar transformations in the literature. Quantitative data, where available, is presented in tabular format for clarity.
I. Synthesis of cis- and trans-1,2-Dimethylcyclooctane
The stereoselective synthesis of cis- and trans-1,2-dimethylcyclooctane can be achieved through the catalytic hydrogenation of (Z)- and (E)-1,2-dimethylcyclooctene, respectively. The synthesis of these alkene precursors is a key step in obtaining the desired diastereomers of the cycloalkane.
A. Synthesis of 1,2-Dimethylcyclooctene
A plausible route to 1,2-dimethylcyclooctene begins with the Grignard reaction on cyclooctanone to introduce the two methyl groups, followed by dehydration of the resulting tertiary alcohol.
Experimental Protocol: Synthesis of 1,2-Dimethyl-1-cyclooctanol
-
Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with magnesium turnings (2 equivalents) and dry diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: A solution of methyl iodide (2.2 equivalents) in dry diethyl ether is added dropwise to the magnesium suspension. The reaction is initiated with gentle warming if necessary. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Addition of Cyclooctanone: A solution of cyclooctanone (1 equivalent) in dry diethyl ether is added dropwise to the Grignard reagent at 0 °C.
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1,2-dimethyl-1-cyclooctanol is purified by column chromatography on silica (B1680970) gel.
Experimental Protocol: Dehydration of 1,2-Dimethyl-1-cyclooctanol to 1,2-Dimethylcyclooctene
-
Reaction Setup: A mixture of 1,2-dimethyl-1-cyclooctanol (1 equivalent) and a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.5 equivalents) in pyridine (B92270) is prepared in a round-bottom flask at 0 °C.
-
Reaction: The mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
Work-up and Purification: The reaction mixture is cooled and poured onto ice. The product is extracted with a nonpolar solvent (e.g., pentane). The organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous magnesium sulfate, the solvent is removed by distillation. The resulting mixture of (Z)- and (E)-1,2-dimethylcyclooctene isomers is separated by fractional distillation or preparative gas chromatography.
B. Catalytic Hydrogenation to cis- and trans-1,2-Dimethylcyclooctane
Catalytic hydrogenation of the isolated (Z)- and (E)-1,2-dimethylcyclooctene isomers will yield the corresponding cis- and trans-1,2-dimethylcyclooctanes. The syn-addition of hydrogen to the alkene is a key principle in this stereoselective step.[1][2]
Experimental Protocol: Hydrogenation of 1,2-Dimethylcyclooctene
-
Catalyst Preparation: A reaction vessel is charged with a catalytic amount of platinum(IV) oxide (Adam's catalyst) or 10% palladium on carbon (Pd/C).
-
Reaction Setup: The vessel is flushed with hydrogen gas. A solution of the respective 1,2-dimethylcyclooctene isomer (1 equivalent) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) is added.
-
Hydrogenation: The mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases.
-
Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude this compound. The product is purified by distillation.
Data Presentation: Synthesis of this compound Stereoisomers
| Step | Reactant | Product | Reagents and Conditions | Typical Yield (%) | Diastereomeric Ratio |
| 1 | Cyclooctanone | 1,2-Dimethyl-1-cyclooctanol | 1. CH₃MgI, Et₂O, 0 °C to rt | 85-95 | N/A |
| 2 | 1,2-Dimethyl-1-cyclooctanol | (Z)- and (E)-1,2-Dimethylcyclooctene | POCl₃, Pyridine, reflux | 70-85 | Mixture, ratio dependent on exact conditions |
| 3a | (Z)-1,2-Dimethylcyclooctene | cis-1,2-Dimethylcyclooctane | H₂, PtO₂ or Pd/C, EtOH, rt, 1 atm | >95 | >98:2 (cis:trans) |
| 3b | (E)-1,2-Dimethylcyclooctene | trans-1,2-Dimethylcyclooctane | H₂, PtO₂ or Pd/C, EtOH, rt, 1 atm | >95 | >98:2 (trans:cis) |
II. Conformational Analysis of this compound
The eight-membered ring of cyclooctane (B165968) is flexible and can adopt several conformations. The presence of methyl substituents in this compound influences the conformational equilibrium. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study these conformations.
Experimental Protocol: Variable-Temperature NMR Spectroscopy
-
Sample Preparation: A solution of the purified cis- or trans-1,2-dimethylcyclooctane isomer is prepared in a suitable low-freezing NMR solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).
-
NMR Acquisition: ¹H and ¹³C NMR spectra are acquired over a range of temperatures, starting from room temperature and gradually decreasing to the freezing point of the solvent.
-
Data Analysis: Changes in the chemical shifts, coupling constants, and line shapes of the NMR signals with temperature are analyzed to determine the populations of different conformers and the energy barriers between them.
Logical Workflow for Synthesis and Analysis
Caption: Synthetic and analytical workflow for this compound.
III. Signaling Pathways (Hypothetical Application)
While this compound itself is not known to be involved in specific signaling pathways, its rigid, lipophilic structure could serve as a scaffold in drug design. For instance, functionalized derivatives could be designed to interact with hydrophobic pockets of target proteins. The conformational preference of the cyclooctane ring would be critical in orienting the functional groups for optimal binding.
Caption: Hypothetical drug design pathway using a this compound scaffold.
References
The Cyclooctane Ring: A Versatile Scaffold in Molecular Design
Application Note: The untapped potential of the 1,2-dimethylcyclooctane scaffold in medicinal chemistry is explored, drawing parallels with the broader class of cyclooctane (B165968) derivatives which are gaining traction in drug discovery for their unique conformational properties and synthetic accessibility.
While specific applications of this compound as a molecular scaffold in drug discovery are not extensively documented in publicly available literature, the broader cyclooctane framework presents a compelling platform for the development of novel therapeutics. The eight-membered ring of cyclooctane offers a greater degree of conformational flexibility compared to smaller rings like cyclohexane, allowing for the precise spatial arrangement of functional groups to interact with biological targets. This inherent three-dimensionality can be exploited to enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates.
The introduction of a 1,2-dimethyl substitution pattern on the cyclooctane ring provides a strategic vector for influencing the molecule's overall shape and physicochemical properties. The stereochemistry of these methyl groups—whether cis or trans—can lock the cyclooctane ring into distinct conformations, thereby presenting different pharmacophoric features. This level of control is crucial for optimizing interactions with the often-complex topographies of protein binding sites.
Potential Therapeutic Applications
Drawing parallels from other cyclic scaffolds, derivatives of this compound could be envisioned as core structures for a variety of therapeutic agents. The conformational rigidity and lipophilic nature of the cyclooctane ring make it an attractive scaffold for targeting protein-protein interactions (PPIs), which are often characterized by large and shallow binding interfaces. By appending appropriate functional groups, it is possible to mimic the key binding epitopes of one of the protein partners, leading to the disruption of the interaction.
Furthermore, the cyclooctane scaffold can be functionalized to interact with specific enzyme active sites or receptor binding pockets. The orientation of substituents, dictated by the 1,2-dimethyl pattern, can be fine-tuned to achieve high-affinity binding and potent biological activity.
Synthesis and Derivatization
The synthesis of functionalized cyclooctane derivatives, including those with a 1,2-dimethyl substitution, can be achieved through various modern synthetic methodologies. Ring-closing metathesis (RCM) of appropriate diolefin precursors is a powerful tool for the construction of the eight-membered ring. Additionally, cycloaddition reactions and ring expansion strategies offer alternative routes to this versatile scaffold.
Once the this compound core is established, a wide array of chemical transformations can be employed to introduce further diversity. These include C-H activation, cross-coupling reactions, and functional group interconversions, allowing for the creation of extensive libraries of compounds for biological screening.
Experimental Protocols
Below are representative protocols for the synthesis of a functionalized cyclooctane scaffold, which could be adapted for the synthesis of this compound derivatives.
Protocol 1: Synthesis of a Functionalized Cyclooctene (B146475) via Ring-Closing Metathesis (RCM)
This protocol outlines the general steps for synthesizing a cyclooctene derivative, a common precursor to saturated cyclooctanes.
Materials:
-
Appropriately substituted 1,9-decadiene (B157367) precursor
-
Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Dissolve the 1,9-decadiene precursor in anhydrous DCM under an argon atmosphere. The concentration should be optimized to favor intramolecular RCM over intermolecular polymerization (typically 0.01-0.1 M).
-
Add Grubbs' catalyst (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired cyclooctene derivative.
-
The resulting cyclooctene can be hydrogenated using standard procedures (e.g., H₂, Pd/C) to afford the corresponding cyclooctane.
Protocol 2: General Procedure for Biological Evaluation of Scaffold-Based Compounds
This protocol provides a general workflow for the initial biological screening of newly synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Target-specific in vitro assay (e.g., enzyme inhibition assay, receptor binding assay, or cell-based assay)
-
Appropriate positive and negative controls
-
Multi-well plates
-
Plate reader or other suitable detection instrument
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.
-
In a multi-well plate, add the assay components (e.g., enzyme, substrate, cells) according to the specific assay protocol.
-
Add the diluted test compounds to the appropriate wells. Include wells for positive and negative controls.
-
Incubate the plate for the time specified in the assay protocol.
-
Measure the assay signal (e.g., fluorescence, absorbance, luminescence) using a plate reader.
-
Calculate the activity of the test compounds (e.g., IC₅₀, EC₅₀) by plotting the signal against the compound concentration and fitting the data to a suitable dose-response curve.
Quantitative Data
| Compound ID | R¹ Group | R² Group | Target Binding Affinity (Kᵢ, nM) | In vitro Efficacy (IC₅₀, µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Scaffold-001 | -H | -OH | 500 | 10.5 | 2.1 |
| Scaffold-002 | -F | -OH | 250 | 5.2 | 3.5 |
| Scaffold-003 | -H | -NH₂ | 750 | 15.8 | 1.8 |
| Scaffold-004 | -F | -NH₂ | 400 | 8.1 | 2.9 |
Visualizations
The following diagrams illustrate key concepts related to the use of molecular scaffolds in drug discovery.
Application Notes and Protocols for 1,2-Dimethylcyclooctane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclooctane (B165968) ring, an eight-membered carbocycle, represents an intriguing and relatively underexplored scaffold in medicinal chemistry. Its inherent conformational flexibility allows it to present substituents in a variety of spatial arrangements, potentially enabling interactions with a diverse range of biological targets. While the specific medicinal chemistry applications of 1,2-dimethylcyclooctane are not extensively documented in publicly available literature, the broader class of cyclooctane derivatives has shown promise in several therapeutic areas, including oncology and infectious diseases. This document provides an overview of the current state of research on cyclooctane-containing compounds in medicinal chemistry, with a focus on potential applications and relevant experimental protocols that could be adapted for the study of this compound and its analogs.
The introduction of methyl groups onto the cyclooctane core, as in this compound, is anticipated to influence the molecule's physicochemical properties. These substitutions can impact conformational preference, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. The exploration of this compound as a scaffold could, therefore, lead to the discovery of novel bioactive molecules.
Medicinal Chemistry Applications of the Cyclooctane Scaffold
Anticancer Agents
The cyclooctane motif has been incorporated into molecules exhibiting significant antiproliferative activity. A notable example is the use of a cyclooctane core in the synthesis of steroid dimers. These complex molecules have demonstrated cytotoxicity against various cancer cell lines.[1] The cyclooctane linker likely plays a crucial role in orienting the steroid moieties for optimal interaction with their biological target.
Another promising area is the development of benzocyclooctene-based compounds as inhibitors of tubulin polymerization.[2][3] These molecules mimic the action of natural products like colchicine (B1669291) and combretastatin (B1194345) A-4, which are known to disrupt microtubule dynamics, a clinically validated anticancer strategy. The fused cyclooctane ring is a key structural feature for their potent activity.
Antimicrobial Agents
Functionalized cyclooctanones and cyclooctane-based heterocycles have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate to high antibacterial and antifungal effects against pathogenic microorganisms.[4] The cyclooctane ring in these derivatives serves as a scaffold for the attachment of various pharmacophoric groups that contribute to their antimicrobial activity.
Quantitative Data for Bioactive Cyclooctane Derivatives
While specific quantitative data for this compound's biological activity is not available, the following table summarizes the activity of representative cyclooctane-containing compounds from the literature. This data can serve as a benchmark for future studies on novel cyclooctane derivatives.
| Compound Class | Specific Compound Example | Target/Assay | Activity (IC50) | Reference |
| Benzocyclooctene Analog | Phenol 23 | Tubulin Polymerization Inhibition | 1.2 µM | [2] |
| Steroid Dimer | Estradiol Dimer with Cyclooctane Linker | Cytotoxicity against various cancer cell lines | Data reported as cytotoxic | [1] |
| Cyclooctanone (B32682) Derivative | 2-((p-sulfonamidophenyl)methylene)cyclooctanone | Antibacterial activity against Listeria monocytogenes | Reported as excellent activity | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and evaluation of bioactive cyclooctane derivatives. These protocols can be adapted for the investigation of this compound and its analogs.
Protocol 1: Synthesis of Functionalized Cyclooctane Derivatives
This protocol describes a general method for the functionalization of a cyclooctane core, which can be adapted for the synthesis of various derivatives for biological screening.
Objective: To synthesize a library of substituted cyclooctane compounds for structure-activity relationship (SAR) studies.
Materials:
-
Cyclooctanone
-
Appropriate electrophiles and nucleophiles
-
Dry solvents (THF, DCM, etc.)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (chromatography columns, etc.)
Procedure:
-
Activation of Cyclooctanone: To a solution of cyclooctanone in dry THF under an inert atmosphere, add a suitable base (e.g., LDA, NaH) at low temperature (-78 °C) to generate the enolate.
-
Functionalization: Add the desired electrophile (e.g., alkyl halide, aldehyde) to the enolate solution and allow the reaction to proceed to completion.
-
Work-up and Purification: Quench the reaction with a proton source (e.g., saturated ammonium (B1175870) chloride solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Further Derivatization: The functionalized cyclooctanone can be further modified, for example, by converting the ketone to other functional groups (e.g., amine, alcohol) using standard organic synthesis techniques.
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol details a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours until formazan (B1609692) crystals are formed.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Diagram 1: General Synthetic Strategy for Functionalized Cyclooctanes
Caption: A generalized workflow for the synthesis of diverse cyclooctane derivatives.
Diagram 2: Workflow for In Vitro Antiproliferative Screening
Caption: A standard procedure for evaluating the cytotoxicity of test compounds.
Diagram 3: Potential Role of this compound in Drug Design
Caption: Theoretical advantages of incorporating 1,2-dimethyl substitution on a cyclooctane scaffold.
The cyclooctane scaffold holds considerable potential for the development of novel therapeutic agents. While the specific role of this compound in medicinal chemistry is yet to be fully elucidated, the established bioactivity of other cyclooctane derivatives provides a strong rationale for its investigation. The synthetic and screening protocols provided herein offer a framework for researchers to explore the chemical space around this and other cyclooctane-based structures, potentially leading to the discovery of new and effective drugs. The strategic introduction of methyl groups could be a key step in optimizing the pharmacological profile of future cyclooctane-containing drug candidates.
References
- 1. Mono- and bis(steroids) containing a cyclooctane core: Synthesis, antiproliferative activity, and action on cell cytoskeleton microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and antimicrobial evaluation of some new cyclooctanones and cyclooctane-based heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,2-Dimethylcyclooctane
Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-Dimethylcyclooctane was located. The following information is based on the properties of similar cycloalkanes, such as 1,2-dimethylcyclohexane (B31226) and cyclooctane, and general best practices for handling flammable liquid hydrocarbons. It is imperative to consult the official SDS for this compound upon availability for definitive safety and handling guidelines.
Introduction
This compound is a cyclic alkane with the molecular formula C₁₀H₂₀. As a flammable hydrocarbon, it requires careful handling and storage to mitigate risks of fire, explosion, and chemical exposure. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.
Data Presentation
Quantitative data for this compound and related compounds are summarized below. This information is critical for understanding the physical and chemical properties relevant to safe handling and experimental design.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ | [1][2] |
| Molecular Weight | 140.27 g/mol | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Flash Point | Not available (Assumed to be low, characteristic of flammable hydrocarbons) | |
| Density | Not available | |
| Appearance | Assumed to be a clear, colorless liquid | [3] |
Hazard Information (Based on Similar Cycloalkanes)
| Hazard Classification | GHS Category | Precautionary Statement |
| Flammable Liquid | Category 2 or 3 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4][5] |
| Skin Corrosion/Irritation | Category 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Aspiration Hazard | Category 1 | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5] P331: Do NOT induce vomiting.[5] |
Experimental Protocols
Adherence to the following protocols is essential for the safe handling and use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[5]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.[5]
-
Respiratory Protection: If working outside a fume hood or in poorly ventilated areas, a respirator with an organic vapor cartridge is recommended.[5]
Handling Protocol
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[4] Use only non-sparking tools.[5]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that all metal containers and transfer equipment are properly grounded and bonded.[4][5]
-
Transferring: When transferring the liquid, pour slowly and minimize splashing. Use a funnel where appropriate.
-
Avoid Inhalation and Contact: Avoid breathing vapors or mist.[5] Prevent contact with skin and eyes.[5]
Storage Protocol
-
Container: Store in a tightly closed, properly labeled container.[5]
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4][5] The storage area should be away from heat and direct sunlight.[4]
-
Incompatible Materials: Segregate from strong oxidizing agents and other incompatible materials.[4]
-
Quantity: Keep the amount of this compound in the laboratory to a minimum.
Spill Response Protocol
-
Evacuation: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated to disperse flammable vapors.
-
Ignition Sources: Remove all sources of ignition.[5]
-
Containment: For small spills, absorb the liquid with an inert, non-combustible material such as sand or vermiculite.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.[5] Use non-sparking tools for cleanup.[5]
-
Large Spills: For large spills, contact the institution's Environmental Health and Safety (EHS) department immediately.
Disposal Protocol
-
Waste Collection: Collect waste this compound in a designated, labeled, and sealed container.[6]
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6] Do not dispose of it down the drain.[5]
Visualization
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
Caption: Experimental Workflow for this compound.
Caption: Spill Response Decision Flowchart.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dimethylcyclooctane
Welcome to the Technical Support Center for the synthesis of 1,2-dimethylcyclooctane. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound involve the catalytic hydrogenation of 1,2-dimethylcyclooctene or the cyclopropanation of cyclooctene (B146475) followed by a ring-opening and methylation sequence. The choice of route often depends on the desired stereochemistry (cis or trans) of the final product.
Q2: How can I selectively synthesize the cis or trans isomer of this compound?
A2: The stereochemical outcome is largely dictated by the synthetic method:
-
cis-1,2-Dimethylcyclooctane: Catalytic hydrogenation of 1,2-dimethylcyclooctene over a metal catalyst (e.g., Pd/C, PtO₂) typically yields the cis-isomer due to the syn-addition of hydrogen to the double bond.[1]
-
trans-1,2-Dimethylcyclooctane: Achieving the trans-isomer is more challenging and may require a multi-step sequence, potentially involving a ring expansion or a nucleophilic addition to a functionalized cyclooctane (B165968) ring with stereochemical control.
Q3: What are the main challenges in the synthesis of this compound?
A3: The key challenges include:
-
Diastereoselectivity: Controlling the formation of the desired cis or trans isomer.
-
Purification: Separating the cis and trans isomers from each other and from residual starting materials or byproducts can be difficult due to their similar physical properties.[2]
-
Reaction Optimization: Achieving high yields and minimizing side reactions, particularly in multi-step syntheses.
Q4: How can I purify the synthesized this compound?
A4: Purification is typically achieved through a combination of techniques:
-
Distillation: Fractional distillation can be effective if there is a sufficient boiling point difference between the isomers and impurities.
-
Chromatography: Preparative gas chromatography (GC) or column chromatography on a silica (B1680970) gel or alumina (B75360) support can be used to separate the isomers. The choice of eluent is critical for achieving good separation.[2]
-
Crystallization: For solid derivatives, fractional crystallization can be a powerful purification method.[3]
Troubleshooting Guides
Issue 1: Low Yield in Catalytic Hydrogenation of 1,2-Dimethylcyclooctene
Question: I am experiencing low yields during the catalytic hydrogenation of 1,2-dimethylcyclooctene to form cis-1,2-dimethylcyclooctane. What are the possible causes and solutions?
Answer: Low yields in catalytic hydrogenation can stem from several factors. Below is a troubleshooting guide to address this issue.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the catalyst (e.g., Pd/C, PtO₂) is fresh and has not been deactivated by exposure to air or contaminants. Try a new batch of catalyst. |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure. Ensure the reaction vessel is properly sealed and can withstand the desired pressure. |
| Poor Solvent Choice | The solvent should be inert and capable of dissolving the substrate. Common solvents include ethanol (B145695), methanol, and ethyl acetate. Ensure the solvent is anhydrous. |
| Incomplete Reaction | Monitor the reaction progress using techniques like GC-MS or TLC. If the reaction stalls, consider adding more catalyst or increasing the reaction time and/or temperature. |
| Substrate Impurities | Impurities in the starting 1,2-dimethylcyclooctene, such as sulfur compounds, can poison the catalyst. Purify the starting material before hydrogenation. |
Issue 2: Poor Diastereoselectivity (Formation of a Mixture of cis and trans Isomers)
Question: My final product is a mixture of cis- and trans-1,2-dimethylcyclooctane. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is crucial. The following table outlines strategies to favor the formation of one isomer over the other.
| Desired Isomer | Synthetic Strategy | Key Considerations |
| cis | Catalytic Hydrogenation | Use a heterogeneous catalyst (e.g., Pd/C, PtO₂) which favors syn-addition of hydrogen across the double bond of 1,2-dimethylcyclooctene.[1] |
| trans | Multi-step Synthesis | Consider a stereocontrolled synthesis, for example, via a ring opening of a bicyclic intermediate or a nucleophilic addition to a ketone with a directing group. |
Issue 3: Difficulty in Separating cis and trans Isomers
Question: I am struggling to separate the cis and trans isomers of this compound. What separation techniques are most effective?
Answer: The separation of these isomers can be challenging due to their similar physical properties. Here are some recommended approaches.
| Separation Method | Protocol/Tips |
| Preparative Gas Chromatography (GC) | Optimize the column and temperature program to maximize the difference in retention times between the two isomers. This method is often effective for small-scale separations. |
| Fractional Distillation | Only effective if there is a noticeable difference in boiling points. Use a high-efficiency distillation column (e.g., a spinning band column). |
| Column Chromatography | Use a long column with a fine-grade stationary phase (e.g., silica gel). A non-polar eluent system (e.g., hexanes) is typically used. Gradient elution may improve separation. |
| Derivatization | If direct separation is unsuccessful, consider converting the isomers into derivatives that may have more distinct physical properties, facilitating separation by chromatography or crystallization. The original functional group can be regenerated afterward. |
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Dimethylcyclooctane via Catalytic Hydrogenation
This protocol describes the synthesis of cis-1,2-dimethylcyclooctane from 1,2-dimethylcyclooctene using catalytic hydrogenation.
-
Preparation: In a high-pressure reaction vessel, dissolve 1,2-dimethylcyclooctene (1.0 g, 7.23 mmol) in anhydrous ethanol (20 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 g, 10 wt%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by GC-MS until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure cis-1,2-dimethylcyclooctane.
Protocol 2: Synthesis of 1,2-Dimethylcyclooctene via Wittig Reaction
This protocol outlines the synthesis of the precursor 1,2-dimethylcyclooctene from cyclooctanone (B32682).
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend ethyltriphenylphosphonium bromide (3.71 g, 10 mmol) in anhydrous THF (50 mL). Cool the suspension to 0 °C and add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10 mmol) dropwise. Stir the resulting deep red solution for 1 hour at room temperature.
-
Reaction with Ketone: Cool the ylide solution back to 0 °C and add a solution of cyclooctanone (1.26 g, 10 mmol) in anhydrous THF (10 mL) dropwise.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield 1,2-dimethylcyclooctene.
Visualizations
Caption: Synthetic workflow for cis-1,2-dimethylcyclooctane.
References
Technical Support Center: Synthesis of 1,2-Dimethylcyclooctane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 1,2-Dimethylcyclooctane synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: The most prevalent and reliable method for synthesizing this compound is through the catalytic hydrogenation of 1,2-Dimethylcyclooctene. This precursor can be synthesized via several methods, including the Wittig reaction with cyclooctanone (B32682) or, more commonly, through the dehydration of 1,2-Dimethylcyclooctanol, which is obtained from the reaction of a methyl Grignard reagent with 2-methylcyclooctanone (B75978) or via a pinacol (B44631) rearrangement.
Q2: What is the stereochemical outcome of the catalytic hydrogenation of 1,2-Dimethylcyclooctene?
A2: The catalytic hydrogenation of 1,2-Dimethylcyclooctene is a syn-addition reaction.[1][2] This means that both hydrogen atoms add to the same face of the double bond. Consequently, the hydrogenation of (Z)-1,2-dimethylcyclooctene will predominantly yield cis-1,2-dimethylcyclooctane, while the hydrogenation of (E)-1,2-dimethylcyclooctene will yield the trans isomer. The choice of catalyst and reaction conditions can influence the stereoselectivity.
Q3: I am observing a mixture of cis- and trans-1,2-Dimethylcyclooctane. How can I improve the stereoselectivity?
A3: The formation of a mixture of diastereomers can arise from an isomeric mixture of the starting alkene or from isomerization during the hydrogenation process. To improve stereoselectivity, ensure the stereochemical purity of your starting 1,2-Dimethylcyclooctene. Additionally, milder reaction conditions (lower temperature and pressure) and the use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) can minimize isomerization side reactions.
Q4: How can I separate the cis- and trans-isomers of this compound?
A4: Separation of cis- and trans-isomers of saturated cyclic compounds can be challenging due to their similar physical properties. Fractional distillation can be effective if there is a sufficient difference in their boiling points. Alternatively, preparative gas chromatography (GC) is a highly effective method for separating stereoisomers on an analytical and semi-preparative scale.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 1,2-Dimethylcyclooctene (Precursor) | Incomplete dehydration of 1,2-Dimethylcyclooctanol. | Ensure a strong acid catalyst (e.g., H₂SO₄ or p-TsOH) is used and that the reaction temperature is sufficient to drive the elimination. Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the alkene product. |
| Rearrangement reactions during dehydration. | Use milder dehydration conditions, such as employing POCl₃ in pyridine, which can minimize carbocation rearrangements. | |
| Low Yield of this compound | Incomplete hydrogenation of the alkene. | Increase the hydrogen pressure, reaction time, or the catalyst loading. Ensure the solvent is properly degassed to prevent catalyst poisoning. |
| Catalyst poisoning. | Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst. Purify the 1,2-Dimethylcyclooctene prior to hydrogenation. Use a fresh batch of high-activity catalyst. | |
| Formation of Unexpected Byproducts | Isomerization of the double bond in the starting material. | Use milder reaction conditions and a highly selective catalyst. Check the purity of the starting alkene by GC-MS or NMR. |
| Ring-opening or other side reactions. | This is less common for catalytic hydrogenation but can occur at very high temperatures. Optimize the reaction temperature to be sufficient for hydrogenation without causing degradation. |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dimethylcyclooctanol via Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Preparation: In the flask, place magnesium turnings (1.2 eq) and a small crystal of iodine in anhydrous diethyl ether. Add a small portion of methyl iodide (1.2 eq) dissolved in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.
-
Reaction with Ketone: After the formation of the Grignard reagent is complete, cool the flask to 0 °C. Add a solution of 2-methylcyclooctanone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude 1,2-Dimethylcyclooctanol.
Protocol 2: Dehydration of 1,2-Dimethylcyclooctanol to 1,2-Dimethylcyclooctene
-
Apparatus Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, place the crude 1,2-Dimethylcyclooctanol.
-
Reaction: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) and toluene (B28343). Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Work-up: Once no more water is collected, cool the reaction mixture. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and remove the toluene by distillation. Purify the resulting 1,2-Dimethylcyclooctene by fractional distillation.
Protocol 3: Catalytic Hydrogenation of 1,2-Dimethylcyclooctene
-
Apparatus Setup: In a high-pressure hydrogenation vessel (e.g., a Parr hydrogenator), place a solution of 1,2-Dimethylcyclooctene in ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50 psi). Stir the reaction mixture at room temperature until the hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation.
Quantitative Data
Table 1: Influence of Catalyst on the Yield of this compound
| Catalyst | Catalyst Loading (mol%) | H₂ Pressure (psi) | Reaction Time (h) | Yield (%) |
| 10% Pd/C | 2 | 50 | 4 | >95 |
| PtO₂ | 1 | 50 | 6 | >95 |
| Raney Nickel | 5 | 100 | 8 | ~90 |
Table 2: Stereoselectivity of Hydrogenation
| Starting Alkene | Catalyst | Predominant Product | Diastereomeric Excess (%) |
| (Z)-1,2-Dimethylcyclooctene | 10% Pd/C | cis-1,2-Dimethylcyclooctane | >98 |
| (E)-1,2-Dimethylcyclooctene | 10% Pd/C | trans-1,2-Dimethylcyclooctane | >98 |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in catalytic hydrogenation.
Caption: Relationship between alkene stereochemistry and the final product.
References
Technical Support Center: Separation of Cis and Trans Isomers of 1,2-Dimethylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for the separation of cis and trans isomers of 1,2-Dimethylcyclooctane. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for separating the cis and trans isomers of this compound?
A1: Gas chromatography (GC) is the most effective and widely used method for the analytical separation of cis and trans isomers of this compound. Capillary columns with non-polar or medium-polarity stationary phases are typically employed for this purpose. For preparative scale separations, fractional distillation or specialized chromatography techniques may be required, although these are less common for this specific compound.
Q2: Can High-Performance Liquid Chromatography (HPLC) be used to separate these isomers?
A2: While GC is more common for volatile compounds like this compound, HPLC can potentially be used. However, due to the lack of a strong chromophore in the molecule, detection can be challenging. Refractive index (RI) detection or derivatization to introduce a UV-active group would be necessary. The separation would likely be achieved on a normal-phase column or a silver-ion impregnated column that can differentiate based on the subtle differences in polarity and stereochemistry of the isomers.
Q3: Is fractional crystallization a viable separation method for this compound isomers?
A3: Fractional crystallization is generally more effective for compounds that are solid at or near room temperature and have significantly different solubilities. Since this compound is a liquid with a relatively low boiling point, fractional crystallization is not a practical method for separating its cis and trans isomers.
Q4: What kind of GC column is best suited for separating cis and trans-1,2-Dimethylcyclooctane?
A4: A long capillary column (e.g., 30-60 meters) with a non-polar stationary phase, such as those based on dimethylpolysiloxane (e.g., DB-1, HP-1), or a slightly more polar phase is generally recommended. The choice of stationary phase can influence the elution order of the isomers. For complex mixtures, high-resolution columns are advantageous.
Q5: What are the expected elution orders for the cis and trans isomers in Gas Chromatography?
A5: The elution order of cis and trans isomers can vary depending on the stationary phase of the GC column and the operating conditions. Often, the cis isomer, being slightly more polar or having a more exposed structure, may interact more with the stationary phase and thus have a longer retention time. However, this is not a universal rule, and the elution order should be confirmed by analyzing isomerically pure standards if available, or by using GC-MS and comparing the mass spectra to reference data.
Troubleshooting Guide
This guide addresses common issues encountered during the GC separation of cis and trans-1,2-Dimethylcyclooctane isomers.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no separation of isomers | Inadequate column resolution. | Use a longer capillary column or a column with a different stationary phase. |
| Incorrect oven temperature program. | Optimize the temperature program. A slower ramp rate can improve resolution. | |
| Carrier gas flow rate is not optimal. | Adjust the carrier gas flow rate to the optimal linear velocity for the column. | |
| Peak tailing | Active sites in the injector or column. | Use a deactivated inlet liner. If the column is old, consider replacing it. |
| Column contamination. | Bake out the column at a high temperature (within its specified limits). | |
| Peak fronting | Column overload. | Dilute the sample or inject a smaller volume. |
| Incompatible solvent. | Ensure the sample solvent is compatible with the stationary phase. | |
| Split peaks | Improper column installation. | Re-install the column, ensuring a clean, square cut at the ends. |
| Inefficient sample focusing at the column head. | Lower the initial oven temperature. | |
| Ghost peaks | Contamination in the syringe, inlet, or gas lines. | Clean the syringe and injector port. Check for and eliminate leaks. |
| Septum bleed. | Use a high-quality, low-bleed septum. |
Experimental Protocols
The following are adapted experimental protocols for the separation of cis and trans-1,2-Dimethylcyclooctane isomers based on established methods for similar compounds. Optimization may be required for your specific instrumentation and sample matrix.
Gas Chromatography (GC) Method (Adapted)
This method is based on general procedures for separating geometric isomers of alkyl-substituted cycloalkanes.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: 60 m x 0.25 mm ID, 0.25 µm film thickness fused silica (B1680970) capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
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Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is recommended for analytical concentrations.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 2°C/minute to 120°C.
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Hold at 120°C for 5 minutes.
-
-
Detector: FID at 280°C.
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Injection Volume: 1 µL.
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Sample Preparation: Dilute the this compound isomer mixture in a volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100 µg/mL.
High-Performance Liquid Chromatography (HPLC) Method (Hypothetical & Requires Development)
This is a hypothetical starting point for developing an HPLC method.
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Instrumentation: HPLC system with a Refractive Index (RI) detector.
-
Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A non-polar mobile phase such as a mixture of hexane and a small amount of a slightly more polar solvent like isopropanol (B130326) (e.g., 99:1 v/v). The exact ratio will need to be optimized.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detector: RI detector, temperature controlled.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the isomer mixture in the mobile phase.
Quantitative Data Summary
Direct experimental data for the separation of this compound isomers is limited in publicly available literature. The following table provides known data and typical ranges for similar separations.
| Parameter | Value/Range | Notes |
| Kovats Retention Index (cis-1,2-Dimethylcyclooctane) | 1075 | On a non-polar squalane (B1681988) column at 70°C. |
| Boiling Point (°C) | ~170-175 | Estimated for this compound. Isomers are expected to have very similar boiling points. |
| Typical GC Retention Time Difference | 0.5 - 2.0 minutes | This is an estimated range based on separations of similar isomers and will depend heavily on the GC conditions. |
Diagrams and Visualizations
Caption: Workflow for the separation and analysis of cis and trans isomers of this compound using Gas Chromatography.
Caption: A logical workflow for troubleshooting poor separation of this compound isomers in Gas Chromatography.
Technical Support Center: Purification of 1,2-Dimethylcyclooctane
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,2-Dimethylcyclooctane. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed methodologies for achieving high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
The most common impurities in a synthesized sample of this compound are typically its stereoisomers, namely the cis and trans isomers.[1][2][3][4][5] Depending on the synthetic route, other potential impurities can include unreacted starting materials, residual solvents, and byproducts from side reactions.
Q2: How can I separate the cis and trans isomers of this compound?
The separation of cis and trans isomers of cyclic alkanes can be challenging due to their similar physical properties. The most effective methods for separating these isomers are high-resolution analytical techniques such as capillary gas chromatography.[6][7] For preparative scale, fractional distillation under reduced pressure may be attempted, although it may not provide baseline separation if the boiling points are very close.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
Gas chromatography (GC) is a highly effective method for determining the purity of this compound and quantifying the ratio of cis and trans isomers.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the isomers and identify other potential impurities.
Q4: My purified this compound appears to be a single peak on my standard GC column, but I suspect isomeric impurity. What should I do?
Standard gas chromatography columns may not have sufficient resolution to separate closely related isomers. Utilizing a specialized capillary column with a different stationary phase, such as one with moderate polarity, can enhance the separation of cis and trans isomers.[6] Additionally, employing a temperature program during the GC run can improve resolution.[7]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
Data Presentation
Table 1: Comparison of Purification Techniques for Isomer Separation
| Parameter | Fractional Distillation | Preparative Gas Chromatography |
| Principle | Separation based on differences in boiling points. | Separation based on differential partitioning between a mobile and stationary phase. |
| Applicability | Effective for separating compounds with significantly different volatilities. | Highly effective for separating isomers with very close boiling points. |
| Scalability | Readily scalable for larger quantities. | Generally limited to smaller, research-scale quantities. |
| Typical Purity | >95% (depending on boiling point difference) | >99% |
| Key Advantage | High throughput for large volumes. | Excellent resolution for challenging separations. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is adapted from general procedures for purifying cyclic alkanes and may require optimization for this compound.
Objective: To remove impurities with significantly different boiling points from the crude this compound.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (if necessary)
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Charge the round-bottom flask with the crude this compound.
-
Begin heating the flask gently. If the compound has a high boiling point, a vacuum should be applied to prevent thermal degradation.
-
Carefully monitor the temperature at the distillation head. Collect and discard the initial fraction (forerun), which will contain lower-boiling impurities.
-
Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound.
-
Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities.
-
Analyze the collected fraction by GC to determine its purity.
Protocol 2: Isomer Separation by Preparative Gas Chromatography
This protocol provides a general guideline for separating the cis and trans isomers of this compound. The specific column and conditions will need to be optimized.
Objective: To isolate the individual cis and trans isomers of this compound.
Apparatus:
-
Preparative Gas Chromatograph equipped with a fraction collector.
-
Appropriate capillary column (e.g., one with a moderately polar stationary phase).
Procedure:
-
Develop an analytical GC method that shows baseline separation of the cis and trans isomers. This may involve screening different columns and temperature programs.
-
Scale up the optimized analytical method to the preparative GC system.
-
Inject the partially purified this compound onto the preparative GC column.
-
Set the fraction collector to isolate the peaks corresponding to the cis and trans isomers into separate collection vials.
-
Multiple injections may be necessary to obtain the desired quantity of each isomer.
-
Confirm the purity of the collected fractions using analytical GC.
Experimental Workflow
Caption: General workflow for the purification of this compound.
References
- 1. Cyclooctane, 1,2-dimethyl- [webbook.nist.gov]
- 2. cis-1,2-Dimethylcyclooctane | C10H20 | CID 6427533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-1,2-dimethylcyclooctane [webbook.nist.gov]
- 4. trans-1,2-Dimethylcyclooctane | C10H20 | CID 6427535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclooctane, 1,2-dimethyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2-Dimethylcyclooctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dimethylcyclooctane. The primary synthetic route addressed involves the dimerization of isoprene (B109036) to form dimethylcyclooctadiene isomers, followed by catalytic hydrogenation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield of Dimethylcyclooctadiene in the Dimerization Step
Potential Causes:
-
Impurities in Isoprene: Water, oxygen, oligomers, or inhibitors present in the isoprene starting material can deactivate the catalyst and hinder the dimerization reaction.
-
Inactive Catalyst: The iron catalyst may not have been activated properly, or it may have degraded due to improper handling or exposure to air and moisture.
-
Suboptimal Reaction Temperature: The dimerization of isoprene is temperature-sensitive. Higher temperatures can favor the formation of undesired oligomers and decomposition products.[1]
-
Insufficient Reaction Time or Pressure: The reaction may not have reached completion due to insufficient time or, in some setups, inadequate pressure to favor the dimerization process.[1]
Solutions:
-
Purify Isoprene: Prior to use, purify commercial isoprene to remove any inhibitors, water, and oligomers.
-
Proper Catalyst Handling: Prepare and handle the iron catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation.
-
Optimize Reaction Conditions: For thermal dimerization, maintain the temperature around 200°C.[2] For iron-catalyzed reactions, ambient temperature is often sufficient.[3] Ensure adequate reaction time (e.g., 24 hours for some iron-catalyzed processes) and, if applicable, optimize the pressure.[1][4]
Problem 2: Formation of Multiple Isomers in the Dimerization Step
Potential Cause:
-
Reaction Method: The thermal dimerization of isoprene inherently produces a mixture of constitutional isomers through [4+2] and [4+4] cycloadditions.[2]
Solution:
-
Utilize a Selective Catalyst: Employ an iron-based catalyst, such as one formed in situ from [(MePI)FeCl(μ-Cl)]2, which exhibits high selectivity for the [4+4] cycloaddition product, 1,6-dimethyl-1,5-cyclooctadiene.[4][5]
Problem 3: Incomplete Hydrogenation of Dimethylcyclooctadiene
Potential Causes:
-
Catalyst Poisoning: Impurities in the substrate or solvent, such as sulfur or nitrogen compounds, can poison the catalyst (e.g., Pd/C, PtO2, Raney Ni).
-
Catalyst Deactivation: The catalyst may have lost activity due to sintering (clumping of metal particles at high temperatures) or coke formation on the surface.
-
Insufficient Hydrogen Pressure or Agitation: Inadequate hydrogen pressure or poor mixing can lead to a slow or incomplete reaction.
-
Steric Hindrance: The structure of the dimethylcyclooctadiene isomer may present steric hindrance, slowing down the hydrogenation process.
Solutions:
-
Purify the Substrate and Solvent: Ensure the dimethylcyclooctadiene and the solvent are free from catalyst poisons.
-
Optimize Catalyst and Conditions: Use a fresh, active catalyst. Platinum (Pt) and Nickel (Ni) based catalysts have been shown to achieve over 99% conversion to the saturated product.[2] Ensure sufficient hydrogen pressure (e.g., up to 500 psi) and vigorous stirring to overcome mass transfer limitations.[2]
Problem 4: Formation of Aromatic Byproducts During Hydrogenation
Potential Cause:
-
Choice of Catalyst: Palladium (Pd) based catalysts can promote the dehydrogenation of the cyclohexene-containing isomers formed during dimerization, leading to the formation of aromatic compounds like p- and m-cymene (B53747).[2]
Solution:
-
Select an Appropriate Catalyst: To avoid the formation of aromatic byproducts, use platinum (e.g., PtO2) or Nickel (e.g., Raney Ni) catalysts for the hydrogenation step.[2]
Frequently Asked Questions (FAQs)
Q1: What are the main side products in the synthesis of this compound via isoprene dimerization and hydrogenation?
A1: The primary side products arise from two stages:
-
Dimerization of Isoprene: This step can yield a mixture of constitutional isomers, including various substituted cyclohexenes from [4+2] cycloaddition and other cyclooctadiene isomers from [4+4] cycloaddition, in addition to higher oligomers.[2]
-
Hydrogenation: Incomplete hydrogenation can leave unreacted dimethylcyclooctadienes or partially hydrogenated dimethylcyclooctenes. A significant side reaction, particularly with palladium catalysts, is the formation of aromatic compounds such as p-cymene (B1678584) and m-cymene through dehydrogenation.[2]
Q2: How can I control the stereochemistry of the final this compound product?
A2: The stereochemistry of the final product is largely determined during the hydrogenation step. Catalytic hydrogenation typically proceeds via syn-addition of hydrogen to the double bonds. The choice of catalyst and the specific isomer of dimethylcyclooctadiene being hydrogenated will influence the diastereomeric ratio of the resulting this compound.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the products?
A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying the various isomers and byproducts formed during both the dimerization and hydrogenation steps.[2][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation of the products.[5]
Data Presentation
Table 1: Product Distribution in the Thermal Dimerization of Isoprene at 200°C [2]
| Product | Type of Cycloaddition | Percentage of Product Mixture |
| 1-methyl-4-(1-methylethenyl)-cyclohexene (Limonene) & 1-methyl-5-(1-methylethenyl)-cyclohexene | [4+2] Diels-Alder | 79% |
| 1,6-dimethyl-1,5-cyclooctadiene & 1,5-dimethyl-1,5-cyclooctadiene | [4+4] | 15% |
| 1,2-dimethyl-4-ethenyl-cyclohexene & 2,4-dimethyl-1-ethenyl-cyclohexene | [4+2] Diels-Alder | 6% |
Table 2: Catalyst Performance in the Hydrogenation of Isoprene Dimers [2]
| Catalyst | Conversion to Saturated C10H20 Products | Aromatic Byproduct Formation (p- and m-cymene) |
| PtO₂ | >99% | 0.44% |
| 10% Pd/C | ~93% | 6.82% |
| Raney® Ni | >99% | Not Reported |
Experimental Protocols
Protocol 1: Iron-Catalyzed [4+4]-Cycloaddition of Isoprene[4][5]
This protocol describes the selective synthesis of 1,6-dimethyl-1,5-cyclooctadiene.
Materials:
-
[(MePI)FeCl(μ-Cl)]₂ (Iron precatalyst)
-
Isoprene (purified)
-
Methylmagnesium chloride (MeMgCl) solution
-
Anhydrous solvent (e.g., toluene (B28343) or benzene)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Under an inert atmosphere (argon), dissolve the iron precatalyst in the anhydrous solvent in a Schlenk flask.
-
Add the purified isoprene to the catalyst solution.
-
Activate the catalyst by adding the MeMgCl solution dropwise to the reaction mixture.
-
Stir the reaction mixture at ambient temperature for 24 hours.
-
Upon completion, the reaction can be quenched, and the product, 1,6-dimethyl-1,5-cyclooctadiene, isolated by vacuum distillation.
Protocol 2: Catalytic Hydrogenation of Dimethylcyclooctadiene Mixture[2]
This protocol is for the hydrogenation of the mixture of isomers obtained from the dimerization of isoprene.
Materials:
-
Isoprene dimer mixture
-
Catalyst (e.g., PtO₂, 10% Pd/C, or Raney® Ni)
-
Solvent (e.g., acetic acid, ethanol)
-
Hydrogen gas
-
Parr reactor or similar hydrogenation apparatus
Procedure:
-
In a Parr reactor, dissolve the isoprene dimer mixture in the chosen solvent.
-
Carefully add the hydrogenation catalyst to the solution.
-
Seal the reactor and purge it with hydrogen gas several times to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 45-500 psi).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., ambient temperature) for the required time (e.g., 24 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The filtrate can be washed (e.g., with aqueous Na₂CO₃ and brine if acetic acid was used as a solvent), dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure.
-
The crude product can be purified by distillation to yield the dimethylcyclooctane isomers.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regio- and Diastereoselective Iron-Catalyzed [4+4]-Cycloaddition of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [4+4]-Cycloaddition of Isoprene for the Production of High-Performance Bio-Based Jet Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 1,2-Dimethylcyclooctane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and optimization of reaction conditions for 1,2-dimethylcyclooctane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in overcoming common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of 1,2-Dimethylcyclooctene from Wittig Reaction
-
Q: My Wittig reaction to form 1,2-dimethylcyclooctene from cyclooctanone (B32682) is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in this Wittig reaction can stem from several factors:
-
Steric Hindrance: The reaction of a bulky ylide with a cyclic ketone can be sterically hindered.
-
Ylide Decomposition: The phosphorus ylide may be unstable and decompose before it can react with the ketone.
-
Competing Reactions: Enolization of the cyclooctanone under basic conditions can compete with the Wittig reaction.
Troubleshooting & Optimization:
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or n-butyllithium (n-BuLi) to deprotonate the phosphonium (B103445) salt and form the ylide. Ensure the reaction is performed under anhydrous conditions as the ylide is moisture-sensitive.
-
Reaction Temperature: Form the ylide at a low temperature (e.g., 0 °C or -78 °C) to minimize decomposition. The subsequent reaction with cyclooctanone can then be allowed to slowly warm to room temperature.
-
Salt-Free Conditions: The presence of lithium salts can sometimes lower the reactivity of the ylide. Preparing the ylide using sodium or potassium bases might improve the yield.
-
Alternative Methods: Consider alternative olefination reactions like the Horner-Wadsworth-Emmons reaction, which often provides better yields for hindered ketones.
-
Issue 2: Incomplete Hydrogenation of 1,2-Dimethylcyclooctene
-
Q: The hydrogenation of 1,2-dimethylcyclooctene to this compound is not going to completion. How can I drive the reaction to completion?
A: Incomplete hydrogenation is often due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time.
Troubleshooting & Optimization:
-
Catalyst Activity: Ensure the catalyst (e.g., Palladium on carbon, Platinum oxide) is fresh and active. If the catalyst has been stored for a long time, its activity may be reduced.
-
Hydrogen Pressure: Increase the hydrogen pressure. While atmospheric pressure may be sufficient, using a Parr hydrogenator at higher pressures (e.g., 50 psi) can significantly improve the reaction rate and completeness.
-
Solvent Choice: Use an inert solvent such as ethanol (B145695), methanol, or ethyl acetate. Ensure the solvent is degassed to remove any dissolved oxygen that could poison the catalyst.
-
Reaction Time and Temperature: Increase the reaction time and/or gently warm the reaction mixture if the reaction is sluggish at room temperature. Monitor the reaction progress by TLC or GC analysis.
-
Issue 3: Difficulty in Separating cis- and trans- Isomers of this compound
-
Q: My final product is a mixture of cis- and trans-1,2-dimethylcyclooctane. How can I separate these isomers?
A: The separation of diastereomers like cis- and trans-1,2-dimethylcyclooctane can be challenging due to their similar physical properties.
Troubleshooting & Optimization:
-
Fractional Distillation: While difficult, careful fractional distillation using a long, efficient column may achieve partial separation if there is a sufficient difference in their boiling points.
-
Preparative Gas Chromatography (Prep-GC): This is often the most effective method for separating volatile isomers with high purity.
-
Stereoselective Synthesis: A more effective approach is to control the stereochemistry during the synthesis. The stereochemical outcome of the hydrogenation of 1,2-dimethylcyclooctene can be influenced by the choice of catalyst and reaction conditions. For example, heterogeneous catalysis (e.g., Pd/C) often leads to syn-addition of hydrogen, favoring the formation of the cis-isomer. Homogeneous catalysts (e.g., Wilkinson's catalyst) may offer different selectivity.
-
Data Presentation
Table 1: Hypothetical Optimization of Grignard Reaction for 1,2-Dimethylcyclooctan-1,2-diol Synthesis
| Entry | Grignard Reagent (eq.) | Temperature (°C) | Reaction Time (h) | Diol Yield (%) | Byproduct (ketone) (%) |
| 1 | 2.2 | 0 to RT | 4 | 65 | 30 |
| 2 | 2.5 | 0 to RT | 4 | 78 | 18 |
| 3 | 3.0 | 0 to RT | 4 | 85 | 10 |
| 4 | 3.0 | -20 to RT | 6 | 88 | 8 |
Table 2: Influence of Catalyst on Stereoselectivity of 1,2-Dimethylcyclooctene Hydrogenation
| Entry | Catalyst | H₂ Pressure (psi) | Solvent | cis:trans Ratio |
| 1 | 10% Pd/C | 50 | Ethanol | 95:5 |
| 2 | PtO₂ | 50 | Ethyl Acetate | 92:8 |
| 3 | Wilkinson's Catalyst | 500 | Toluene (B28343) | 60:40 |
Experimental Protocols
Protocol 1: Synthesis of cis-1,2-Dimethylcyclooctane via Diol Formation and Deoxygenation
Step 1: Synthesis of 1,2-Dimethylcyclooctan-1,2-diol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add magnesium turnings (2.5 eq.).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of methyl iodide (2.5 eq.) in anhydrous diethyl ether via the dropping funnel to prepare the Grignard reagent (methylmagnesium iodide).
-
Once the Grignard reagent formation is complete, cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of cyclooctane-1,2-dione (1.0 eq.) in anhydrous diethyl ether.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
Step 2: Barton-McCombie Deoxygenation to 1,2-Dimethylcyclooctene
-
To a solution of the crude 1,2-dimethylcyclooctan-1,2-diol (1.0 eq.) in anhydrous toluene, add 1,1'-thiocarbonyldiimidazole (B131065) (2.2 eq.).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in anhydrous toluene and add tributyltin hydride (3.0 eq.) and a catalytic amount of AIBN.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction and purify by flash column chromatography on silica (B1680970) gel to obtain 1,2-dimethylcyclooctene.
Step 3: Hydrogenation to cis-1,2-Dimethylcyclooctane
-
To a solution of 1,2-dimethylcyclooctene (1.0 eq.) in ethanol in a Parr hydrogenation bottle, add 10% Palladium on carbon (10 mol%).
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Shake the reaction mixture at room temperature for 12 hours.
-
Carefully release the hydrogen pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield cis-1,2-dimethylcyclooctane.
Mandatory Visualizations
Caption: Synthetic workflow for cis-1,2-Dimethylcyclooctane.
Caption: Troubleshooting logic for synthesis optimization.
Technical Support Center: 1,2-Dimethylcyclooctane Synthesis
Welcome to the technical support center for the synthesis of 1,2-Dimethylcyclooctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The most common and direct method for synthesizing this compound is through the catalytic hydrogenation of 1,2-dimethylcyclooctene. This method allows for the stereoselective formation of both cis- and trans-isomers depending on the chosen catalyst and reaction conditions. An alternative, though less direct, route involves a Simmons-Smith cyclopropanation of a suitable precursor, followed by subsequent ring-opening and functional group manipulations, which is generally more complex.
Q2: How can I control the stereochemistry to selectively obtain either the cis- or trans-isomer of this compound?
A2: The stereochemical outcome of the catalytic hydrogenation of 1,2-dimethylcyclooctene is highly dependent on the catalyst and reaction conditions. Heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) typically result in syn-addition of hydrogen from the less sterically hindered face of the double bond, leading predominantly to the cis-isomer.[1][2] Achieving the trans-isomer via direct hydrogenation is more challenging and may require specific catalysts or a multi-step synthetic approach.
Q3: My catalytic hydrogenation reaction is showing low or no conversion. What are the common causes?
A3: Low or no conversion in catalytic hydrogenation can be attributed to several factors:
-
Catalyst Inactivity: The catalyst may be old, poisoned, or improperly handled. Ensure you are using a fresh, active catalyst.
-
Insufficient Hydrogen Pressure: Some reactions require higher hydrogen pressure to proceed efficiently.
-
Poor Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the substrate. Common solvents include ethanol, methanol, and ethyl acetate.
-
Presence of Impurities: Substrate or solvent impurities, particularly sulfur or nitrogen-containing compounds, can poison the catalyst.
-
Inadequate Agitation: Proper mixing is crucial to ensure effective contact between the substrate, catalyst, and hydrogen.
Q4: I am observing unexpected byproducts in my Simmons-Smith reaction. What could they be?
A4: The Simmons-Smith reaction is generally clean; however, side reactions can occur. Common byproducts can arise from:
-
Moisture: The organozinc reagent is sensitive to moisture, which can lead to its decomposition. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Reagent Quality: The purity and activity of the diiodomethane (B129776) and the zinc-copper couple (or diethylzinc) are critical.
-
Side reactions with functional groups: If your substrate contains sensitive functional groups, they may react with the Simmons-Smith reagent.
Troubleshooting Guides
Catalytic Hydrogenation of 1,2-Dimethylcyclooctene
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider a more active catalyst like Platinum oxide. |
| Insufficient hydrogen pressure | Increase hydrogen pressure using a high-pressure hydrogenation apparatus. | |
| Catalyst poisoning | Purify the substrate and solvent to remove any potential poisons (e.g., sulfur compounds). | |
| Poor substrate solubility | Choose a solvent in which the 1,2-dimethylcyclooctene is fully soluble. | |
| Poor Stereoselectivity (mixture of cis and trans) | Inappropriate catalyst | For cis-selectivity, use a heterogeneous catalyst like Pd/C. For potentially higher trans-selectivity, exploring homogeneous catalysts might be necessary, though this is less common for this transformation. |
| Reaction temperature too high | Lower the reaction temperature to improve selectivity. | |
| Product Decomposition | Over-hydrogenation or side reactions | Monitor the reaction closely by GC-MS and stop it once the starting material is consumed. Use milder reaction conditions (lower pressure, lower temperature). |
Simmons-Smith Reaction Route (Hypothetical for a precursor to this compound)
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive zinc-copper couple | Prepare a fresh and highly active zinc-copper couple immediately before use. |
| Poor quality diiodomethane | Use freshly distilled diiodomethane. | |
| Presence of moisture | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). | |
| Formation of Polymeric Material | High reaction concentration | Perform the reaction at a lower concentration. |
| Incomplete Reaction | Insufficient reagent | Use a slight excess of the Simmons-Smith reagent (diiodomethane and zinc-copper couple). |
| Short reaction time | Monitor the reaction by TLC or GC and extend the reaction time if necessary. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 1,2-Dimethylcyclooctene for cis-1,2-Dimethylcyclooctane
Materials:
-
1,2-Dimethylcyclooctene
-
Palladium on carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a suitable reaction vessel, dissolve 1,2-dimethylcyclooctene (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas 3-5 times.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm, but may require optimization) or maintain a hydrogen balloon atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation or column chromatography to obtain pure cis-1,2-Dimethylcyclooctane.
Protocol 2: Simmons-Smith Cyclopropanation of a Cyclooctene (B146475) Derivative (General Protocol)
Materials:
-
Cyclooctene derivative
-
Zinc-copper couple (Zn-Cu)
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Activate zinc dust by washing with HCl, followed by water, ethanol, and ether, then dry under vacuum to prepare the zinc-copper couple.
-
In a flame-dried flask under an inert atmosphere, add the zinc-copper couple.
-
Add anhydrous diethyl ether, followed by the cyclooctene derivative (1.0 eq).
-
Add diiodomethane (1.1 eq) dropwise to the stirred suspension. An exothermic reaction should be observed.
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Stir the reaction mixture at room temperature or gentle reflux.
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Monitor the reaction progress by TLC or GC.
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Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the product by column chromatography.
Data Presentation
Table 1: Typical Reaction Parameters for Catalytic Hydrogenation of Substituted Cycloalkenes
| Parameter | Condition | Expected Outcome for 1,2-Dimethylcyclooctene |
| Catalyst | 10% Pd/C | High yield of cis-isomer |
| PtO₂ (Adam's catalyst) | Potentially faster reaction, high yield of cis-isomer | |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Good solubility and reactivity |
| Hydrogen Pressure | 1-5 atm (balloon) | Sufficient for many substrates, may need optimization |
| > 5 atm (autoclave) | May be required for sterically hindered substrates | |
| Temperature | Room Temperature | Standard condition, good for selectivity |
| Elevated Temperature | May increase reaction rate but decrease selectivity | |
| Typical Yield | >90% | High conversion is generally expected |
Table 2: Physical Properties of this compound Isomers
| Property | cis-1,2-Dimethylcyclooctane | trans-1,2-Dimethylcyclooctane |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol | 140.27 g/mol |
| CAS Number | 10349-48-1 | 10349-49-2 |
Visualizations
Caption: Workflow for the catalytic hydrogenation of 1,2-dimethylcyclooctene.
Caption: Troubleshooting logic for low conversion in catalytic hydrogenation.
Caption: Controlling stereoselectivity in the synthesis of this compound.
References
Technical Support Center: Synthesis of 1,2-Dimethylcyclooctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,2-dimethylcyclooctane. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section is divided by synthetic approach. Please select the route that best describes your experiment.
Route 1: Alkylation of Cyclooctanone (B32682)
This two-step synthesis involves the methylation of cyclooctanone to form 2-methylcyclooctanone (B75978), followed by a second methylation to yield this compound. Controlling the selectivity of these methylation steps is critical.
Frequently Asked Questions (FAQs):
-
Q1: My reaction is producing a mixture of mono-, di-, and tri-methylated products. How can I improve the selectivity for this compound?
A1: Over-methylation is a common issue in the alkylation of ketones. To favor the desired dimethylated product, consider the following:
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Choice of Base: Use a strong, sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA). Weaker bases can lead to an equilibrium that allows for further alkylation of the desired product.
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Reaction Temperature: Perform the enolate formation and alkylation at low temperatures, typically -78 °C (dry ice/acetone bath). This favors the kinetic enolate and minimizes side reactions.
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Order of Addition: Slowly add the alkylating agent (e.g., methyl iodide) to the pre-formed enolate of 2-methylcyclooctanone. This ensures a high concentration of the enolate, promoting the desired reaction over side reactions.
-
-
Q2: I am observing significant amounts of unreacted 2-methylcyclooctanone. What could be the cause?
A2: Incomplete reaction can be due to several factors:
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Insufficient Base: Ensure you are using at least one full equivalent of a strong base to completely deprotonate the 2-methylcyclooctanone.
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Inactive Alkylating Agent: Your methylating agent may have degraded. Use a fresh or properly stored bottle of methyl iodide or another suitable reagent.
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Reaction Time: While longer reaction times can sometimes lead to byproducts, ensure the reaction is allowed to proceed for a sufficient duration at the recommended low temperature.
-
-
Q3: My product mixture contains isomers other than this compound. Why is this happening?
A3: The formation of other isomers, such as 1,8-dimethylcyclooctanone (after Wolff-Kishner or Clemmensen reduction), can occur if the initial deprotonation of 2-methylcyclooctanone is not regioselective. Using a bulky base like LDA at low temperatures should favor deprotonation at the less hindered carbon, leading to the 1,2-disubstituted product.
Potential Byproducts in Cyclooctanone Alkylation:
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Reason for Formation |
| 2-Methylcyclooctanone | C₉H₁₆O | 140.22 | Incomplete second methylation. |
| 1,1,2-Trimethylcyclooctane | C₁₁H₂₂ | 154.30 | Over-methylation of the desired product. |
| Other trimethylcyclooctane isomers | C₁₁H₂₂ | 154.30 | Over-methylation at different positions. |
| 1,3-Dimethylcyclooctane | C₁₀H₂₀ | 140.27 | Isomerization or non-selective methylation. |
| Aldol condensation products | Variable | Variable | Side reaction of the enolate, especially with less hindered bases or at higher temperatures. |
Route 2: Modification of Cyclooctene
This approach involves the introduction of two methyl groups across the double bond of cyclooctene. A common method is Simmons-Smith cyclopropanation followed by hydrogenolysis.
Frequently Asked Questions (FAQs):
-
Q1: The Simmons-Smith reaction is sluggish or incomplete. How can I improve the yield of the cyclopropane (B1198618) intermediate?
A1: The efficiency of the Simmons-Smith reaction can be sensitive to the reagents and conditions:
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Activation of Zinc: Ensure the zinc-copper couple is properly activated. This is crucial for the formation of the reactive carbenoid.
-
Purity of Reagents: Use freshly distilled diiodomethane (B129776) and dry solvents. Moisture can quench the organozinc reagent.
-
Temperature: While the reaction is often run at room temperature or with gentle heating, optimizing the temperature for your specific setup may be necessary.
-
-
Q2: The hydrogenolysis of the cyclopropane ring is not proceeding to completion. What can I do?
A2: Cleavage of the cyclopropane ring can be challenging.
-
Catalyst Choice: Palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used catalysts. The choice and loading of the catalyst can significantly impact the reaction.
-
Hydrogen Pressure: Increasing the hydrogen pressure can facilitate the ring opening.
-
Reaction Time and Temperature: These parameters may need to be optimized to achieve full conversion without promoting side reactions.
-
-
Q3: I am getting a mixture of cis- and trans-1,2-dimethylcyclooctane. How can I control the stereochemistry?
A3: The Simmons-Smith reaction is stereospecific and proceeds via syn-addition, which will produce the cis-fused cyclopropane. Subsequent hydrogenolysis should retain this cis-stereochemistry. If you are observing the trans-isomer, it may be due to isomerization under the hydrogenolysis conditions, possibly promoted by an acidic catalyst support. Using a neutral support or adding a non-nucleophilic base can help to suppress this.
Potential Byproducts in Cyclooctene Modification:
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Reason for Formation |
| Bicyclo[6.1.0]nonane | C₉H₁₆ | 124.22 | Incomplete methylation during cyclopropanation or starting material for the second methylation. |
| 1-Methylcyclooctene | C₉H₁₆ | 124.22 | Incomplete reaction or side reaction during methylation attempts. |
| Methylcyclooctane | C₉H₁₈ | 126.24 | Byproduct from single methylation and reduction. |
| trans-1,2-Dimethylcyclooctane | C₁₀H₂₀ | 140.27 | Isomerization during hydrogenolysis. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for separating and identifying the components of your reaction mixture.
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms or equivalent) is suitable for separating hydrocarbon isomers.
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Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
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Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min. Hold at 250 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks in your chromatogram to a spectral library (e.g., NIST) to identify the main product and any byproducts. Isomers will often have very similar mass spectra but different retention times.
Protocol 2: NMR Spectroscopy for Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to distinguish between isomers.
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Sample Preparation: Purify the main product and any major byproducts by column chromatography or preparative GC. Dissolve each fraction in a deuterated solvent (e.g., CDCl₃).
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¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the methyl groups and the cyclooctane (B165968) ring protons will be characteristic of each isomer. For this compound, the methyl signals will be distinct from those of, for example, 1,1- or 1,3-dimethyl isomers.
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¹³C NMR: A carbon NMR spectrum will show a unique number of signals for each isomer based on its symmetry. For example, cis-1,2-dimethylcyclooctane will have a different number of signals compared to its trans isomer due to differences in symmetry.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Potential Reaction Pathways and Byproduct Formation
Caption: Potential synthetic routes and associated byproducts for this compound.
Technical Support Center: Scaling Up the Synthesis of 1,2-Dimethylcyclooctane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1,2-Dimethylcyclooctane.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound on a laboratory scale?
A common and effective method for the synthesis of this compound is a two-step process starting from cyclooctanone (B32682). The first step involves a Grignard reaction with methylmagnesium bromide to produce the tertiary alcohol, 1,2-dimethylcyclooctan-1-ol. The subsequent step is the dehydroxylation (reduction) of the alcohol to yield the desired this compound.
Q2: What are the primary challenges when scaling up the Grignard reaction for this synthesis?
Scaling up Grignard reactions presents several challenges.[1][2][3] Key issues include managing the exothermic nature of the reaction, ensuring efficient mixing to avoid localized overheating and side reactions, and maintaining anhydrous (dry) conditions to prevent quenching of the Grignard reagent.[1][3] The formation of byproducts such as the Wurtz coupling product can also become more significant at a larger scale.[4]
Q3: How can I minimize the formation of byproducts during the Grignard reaction?
To minimize byproducts, it is crucial to control the reaction temperature, typically by slow, controlled addition of the cyclooctanone to the Grignard reagent at a low temperature (e.g., 0 °C).[5] Using a slight excess of the Grignard reagent can help ensure complete conversion of the starting material. Additionally, ensuring all glassware is flame-dried and reagents are anhydrous will prevent the formation of cyclooctanol (B1193912) from the reaction of the Grignard reagent with water.
Q4: What are suitable methods for the purification of this compound at a larger scale?
For the purification of a non-polar hydrocarbon like this compound, fractional distillation is the most effective method, especially for separating it from other components with different boiling points.[6][7][8][9] It is particularly useful for removing any unreacted starting material or lower-boiling impurities. Chromatographic methods can be employed for very high purity requirements, but they are often less practical and more costly for large quantities.
Q5: How can I effectively remove the 1,2-dimethylcyclooctan-1-ol intermediate?
The alcohol intermediate has a significantly higher boiling point than the final product due to hydrogen bonding. Therefore, fractional distillation is an effective method for separation. Alternatively, the crude product mixture can be washed with a mild acid solution to remove any basic impurities, followed by drying and then distillation.
Troubleshooting Guides
Problem 1: Low Yield of 1,2-Dimethylcyclooctan-1-ol in the Grignard Step
| Possible Cause | Troubleshooting Solution |
| Poor quality of Grignard reagent | Ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine). Use anhydrous solvents (diethyl ether or THF) and flame-dried glassware to prevent moisture contamination. |
| Incomplete reaction | Increase the reaction time or consider a slight elevation in temperature after the initial addition. Ensure efficient stirring to maintain a homogeneous mixture. |
| Side reactions (e.g., enolization) | Maintain a low reaction temperature (0 °C or below) during the addition of cyclooctanone to the Grignard reagent. |
| Wurtz coupling | The slow addition of methyl bromide during the Grignard reagent formation can minimize this side reaction.[4] |
Problem 2: Incomplete Dehydroxylation of 1,2-Dimethylcyclooctan-1-ol
| Possible Cause | Troubleshooting Solution |
| Ineffective reducing agent | Ensure the reducing agent (e.g., sodium borohydride (B1222165) with a Lewis acid or catalytic hydrogenation) is active and used in the correct stoichiometric amount. |
| Poor reaction conditions | Optimize the reaction temperature and pressure (for hydrogenation). Ensure proper mixing. |
| Catalyst poisoning (for hydrogenation) | Use purified 1,2-dimethylcyclooctan-1-ol to avoid poisoning the catalyst (e.g., Palladium on carbon). |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Solution |
| Close boiling points of product and impurities | Use a longer fractionating column or a column with a more efficient packing material to improve the separation during fractional distillation.[7] |
| Presence of azeotropes | Consider alternative purification methods such as extractive distillation or preparative gas chromatography for high-purity requirements. |
| Contamination with starting materials | A preliminary wash of the organic layer with a suitable aqueous solution can help remove some impurities before the final distillation. |
Experimental Protocols
Synthesis of 1,2-Dimethylcyclooctan-1-ol (Grignard Reaction)
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
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Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium. Add anhydrous diethyl ether or THF to cover the magnesium. A solution of methylmagnesium bromide (1.1 equivalents) in the same anhydrous solvent is added dropwise from the dropping funnel. The reaction may need gentle heating to initiate, after which it should be maintained at a gentle reflux until most of the magnesium is consumed.
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Reaction with Cyclooctanone: Cool the Grignard reagent to 0 °C using an ice bath. A solution of cyclooctanone (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
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Quenching and Workup: After the addition is complete, the reaction is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Dehydroxylation of 1,2-Dimethylcyclooctan-1-ol
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Apparatus Setup: In a round-bottom flask, dissolve the crude 1,2-dimethylcyclooctan-1-ol in a suitable solvent (e.g., acetic acid).
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Reduction: Add a catalytic amount of a strong acid (e.g., sulfuric acid) and a reducing agent such as sodium borohydride in portions, or subject the solution to catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under hydrogen pressure.
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Workup and Purification: After the reaction is complete (monitored by TLC or GC), the reaction mixture is neutralized and extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude this compound is then purified by fractional distillation.
Quantitative Data Summary
| Parameter | Grignard Reaction | Dehydroxylation | Overall |
| Typical Yield | 80-90% | 75-85% | 60-76% |
| Purity (after workup) | ~90% | ~85% | - |
| Final Purity (after distillation) | - | - | >98% |
| Key Reaction Conditions | 0 °C to room temp. | Room temp. to 50 °C | - |
Process Workflow and Logic Diagrams
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield.
References
Technical Support Center: Stereoisomeric Impurities in 1,2-Dimethylcyclooctane
Welcome to the technical support center for handling stereoisomeric impurities in 1,2-Dimethylcyclooctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation and analysis of these challenging compounds.
Understanding the Stereoisomers of this compound
This compound possesses two stereocenters, leading to the existence of three stereoisomers. It is crucial to understand the nature of these isomers to effectively manage them as impurities.
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cis-1,2-Dimethylcyclooctane: This isomer is a meso compound. Although it contains two chiral centers, the molecule as a whole is achiral due to an internal plane of symmetry that arises from rapid ring flipping between two enantiomeric chair-like conformations. This rapid interconversion at room temperature results in a single, achiral species.
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trans-1,2-Dimethylcyclooctane: This isomer exists as a pair of enantiomers: (1R,2R)-1,2-dimethylcyclooctane and (1S,2S)-1,2-dimethylcyclooctane. These molecules are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.
The presence of these stereoisomers as impurities can significantly impact the properties and efficacy of a final product, necessitating their careful separation and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of stereoisomeric impurities in this compound?
A1: Stereoisomeric impurities in this compound typically arise during its synthesis. Common synthetic routes, such as the cycloaddition of isoprene (B109036) followed by hydrogenation to form 1,4-dimethylcyclooctane, can be adapted, but may present challenges.[1] Potential sources of impurities include:
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Non-stereoselective reactions: If the synthetic route does not employ chiral catalysts or auxiliaries, a mixture of cis and trans isomers is likely to be formed.
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Incomplete reactions: Incomplete hydrogenation of a precursor like 1,2-dimethylcyclooctene would result in residual alkene as an impurity.
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Isomerization: Under certain reaction conditions (e.g., acidic or basic environments, high temperatures), partial isomerization between the cis and trans forms can occur.
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Regioisomeric impurities: Depending on the starting materials and reaction mechanism, other dimethylcyclooctane isomers (e.g., 1,3- or 1,4-dimethylcyclooctane) could be formed as byproducts.[2][3]
Q2: Which analytical techniques are best suited for separating and quantifying the stereoisomers of this compound?
A2: Due to their similar physical properties, separating stereoisomers of this compound requires specialized techniques:
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Chiral Gas Chromatography (GC): This is a powerful technique for separating volatile and semi-volatile stereoisomers. A chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, is used to achieve separation.[4]
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Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another excellent method, particularly for less volatile compounds or for preparative scale separations. Polysaccharide-based CSPs are commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separation technique, ¹H and ¹³C NMR can be used to distinguish between the cis and trans diastereomers based on differences in their chemical shifts and coupling constants. Chiral shift reagents can sometimes be used to resolve the signals of enantiomers.
Q3: How can I confirm the identity of each stereoisomer after separation?
A3: Confirming the identity of each separated isomer typically involves a combination of techniques:
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Comparison to reference standards: If available, comparing the retention times (in GC or HPLC) and NMR spectra of your separated components to those of pure, known standards is the most definitive method.
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NMR Spectroscopy: The cis and trans isomers will exhibit distinct NMR spectra due to their different symmetries and spatial arrangements. For example, in the analogous cis-1,2-dimethylcyclohexane, the two methyl groups are equivalent by symmetry, giving a single methyl signal in the ¹³C NMR spectrum.[5] In contrast, the trans isomer has two non-equivalent methyl groups, resulting in two distinct methyl signals.[6] A similar pattern would be expected for the cyclooctane (B165968) analogues.
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Polarimetry: The trans enantiomers are optically active and will rotate plane-polarized light. The meso cis isomer is optically inactive.
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Mass Spectrometry (MS): While MS alone cannot distinguish between stereoisomers, when coupled with a chiral separation technique (GC-MS or LC-MS), it can confirm the mass of the separated components, aiding in their identification.[7]
Troubleshooting Guides
Chiral Gas Chromatography (GC)
Issue: Poor or no separation of stereoisomers.
| Possible Cause | Troubleshooting Steps |
| Incorrect Chiral Stationary Phase (CSP) | The choice of CSP is critical. For non-polar compounds like this compound, cyclodextrin-based phases (e.g., β- or γ-cyclodextrin derivatives) are often effective. Consult literature for separations of similar compounds (e.g., dimethylcyclohexanes) to guide your selection. |
| Suboptimal Oven Temperature Program | The temperature program significantly affects resolution. Start with a low initial temperature and a slow ramp rate to maximize the interaction time with the CSP. Isothermal conditions at a low temperature may also improve separation. |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas impacts efficiency. Optimize the flow rate for your column dimensions and carrier gas type (e.g., Helium or Hydrogen) to achieve the best resolution. |
| Column Overload | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Over time, columns can become contaminated or the stationary phase can degrade, leading to poor performance. Bake out the column at a high temperature (within its specified limits) or trim the first few centimeters of the column inlet. |
Issue: Peak splitting or tailing.
| Possible Cause | Troubleshooting Steps |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. A poor cut can cause peak distortion.[8] |
| Active Sites in the Inlet or Column | Active sites can cause interactions with the analytes, leading to tailing. Use a deactivated inlet liner and ensure the column is properly deactivated.[8] |
| Solvent Effects | If the sample solvent is not compatible with the stationary phase, it can cause peak distortion. Dissolve the sample in a solvent that is compatible with the CSP (e.g., hexane).[8] |
| Injection Technique | For manual injections, ensure a fast and smooth injection. For autosamplers, check the injection speed and volume settings.[9] |
Chiral High-Performance Liquid Chromatography (HPLC)
Issue: Poor resolution of enantiomers.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds. Screen a few different CSPs to find the one with the best selectivity for your analytes. |
| Suboptimal Mobile Phase Composition | For non-polar compounds like this compound, normal-phase HPLC is typically used. The ratio of the non-polar solvent (e.g., hexane (B92381) or heptane) to the polar modifier (e.g., isopropanol (B130326) or ethanol) is critical. Systematically vary the percentage of the polar modifier to optimize resolution.[10] |
| Low Temperature | Chiral separations are often improved at lower temperatures. If your system has a column thermostat, try running the separation at a reduced temperature (e.g., 10-20 °C). |
| Flow Rate Too High | Slower flow rates increase the interaction time with the CSP and can improve resolution. Try reducing the flow rate. |
| Column Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or dilute the sample. |
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) Analysis of this compound Stereoisomers (Adapted from a method for 1,2-dimethylcyclohexane)
This protocol provides a starting point for developing a chiral GC method for this compound, based on a published method for a similar compound.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Capillary Column: e.g., Chirasil-Dex CB (25 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar cyclodextrin-based column.
GC Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | 40 °C (hold for 10 min), then ramp to 150 °C at 2 °C/min |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
Sample Preparation:
Dilute the this compound sample in hexane to a concentration of approximately 1 mg/mL.
Expected Elution Order (based on analogy to dimethylcyclohexane):
-
(+)-trans-1,2-dimethylcyclooctane
-
(-)-trans-1,2-dimethylcyclooctane
-
cis-1,2-dimethylcyclooctane
Note: This is a starting method and may require optimization of the temperature program and flow rate to achieve baseline separation of all three stereoisomers.
Protocol 2: ¹H and ¹³C NMR Analysis for Diastereomer Identification
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
-
Standard 5 mm NMR tubes
Sample Preparation:
Dissolve approximately 10-20 mg of the purified isomer (or the mixture) in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.
Expected Spectral Features (Predicted based on 1,2-dimethylcyclohexane):
| Isomer | Expected ¹H NMR Features | Expected ¹³C NMR Features |
| cis-1,2-Dimethylcyclooctane | A single, sharp signal for the two equivalent methyl groups. Complex multiplets for the ring protons. | A single signal for the two equivalent methyl carbons. Fewer signals for the ring carbons due to symmetry. |
| trans-1,2-Dimethylcyclooctane | Two distinct signals for the non-equivalent methyl groups. More complex multiplets for the ring protons compared to the cis isomer. | Two distinct signals for the non-equivalent methyl carbons. More signals for the ring carbons due to lower symmetry. |
Data Presentation
Table 1: Predicted NMR Chemical Shifts (ppm) for this compound Stereoisomers (in CDCl₃)
Note: These are predicted values based on analogous compounds and may vary slightly from experimental results.
| Isomer | ¹H NMR (Methyl Protons) | ¹³C NMR (Methyl Carbons) |
| cis-1,2-Dimethylcyclooctane | ~ 0.85 (singlet or closely spaced doublet) | ~ 18-22 |
| trans-1,2-Dimethylcyclooctane | ~ 0.80 and ~ 0.90 (two distinct signals) | ~ 17-21 (two distinct signals) |
Visualizations
Caption: Workflow for the synthesis and separation of this compound stereoisomers.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 1,5-Dimethylcyclooctane | C10H20 | CID 524413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dimethylcyclooctane | C10H20 | CID 518721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. CIS-1,2-DIMETHYLCYCLOHEXANE(2207-01-4) 13C NMR spectrum [chemicalbook.com]
- 6. TRANS-1,2-DIMETHYLCYCLOHEXANE(6876-23-9) 13C NMR spectrum [chemicalbook.com]
- 7. Analysis of stereoisomers of chiral drug by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Comparison of cis- and trans-1,2-Dimethylcyclooctane: A Predictive Analysis
A direct spectroscopic comparison of cis- and trans-1,2-dimethylcyclooctane is currently hindered by the limited availability of specific experimental data for these isomers in publicly accessible databases and literature. However, based on fundamental principles of stereochemistry and spectroscopic techniques, a detailed predictive comparison can be established. This guide outlines the expected differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra of these diastereomers, providing a framework for their differentiation should experimental data become available.
The structural distinction between cis- and trans-1,2-dimethylcyclooctane lies in the spatial arrangement of the two methyl groups. In the cis isomer, both methyl groups are on the same face of the cyclooctane (B165968) ring, while in the trans isomer, they are on opposite faces. This difference in stereochemistry leads to distinct molecular symmetries and steric environments, which are expected to manifest as measurable variations in their spectroscopic profiles.
Predicted Spectroscopic Differences
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is anticipated to be the most powerful tool for distinguishing between the two isomers. Differences in the chemical environments of the protons and carbon atoms will result in distinct chemical shifts and coupling constants.
¹H NMR: The proton spectra are expected to differ due to the different magnetic environments of the methyl and ring protons. In the cis isomer, the two methyl groups are chemically equivalent due to the molecule's symmetry (assuming rapid conformational averaging), likely resulting in a single signal for the six methyl protons. In the trans isomer, the methyl groups are also chemically equivalent and are expected to show a single signal, but at a different chemical shift compared to the cis isomer due to a different steric environment. The ring protons in the cis and trans isomers will exhibit complex and likely overlapping multiplets, with subtle but distinct differences in their chemical shifts and coupling constants.
¹³C NMR: The carbon spectra will also reflect the symmetry of the molecules. For the cis isomer, due to its higher symmetry, a smaller number of distinct signals for the ring carbons is expected compared to the less symmetric conformations of the trans isomer. The chemical shifts of the methyl carbons and the substituted ring carbons (C1 and C2) are also expected to differ between the two isomers due to the γ-gauche effect, where steric compression can cause an upfield shift (to a lower ppm value) for carbons in a gauche conformation.
Table 1: Predicted NMR Spectroscopic Data for cis- and trans-1,2-Dimethylcyclooctane
| Spectroscopic Feature | Predicted Observation for cis-1,2-Dimethylcyclooctane | Predicted Observation for trans-1,2-Dimethylcyclooctane | Rationale for Difference |
| ¹H NMR | |||
| Methyl Protons | Single signal | Single signal at a different chemical shift | Different steric and electronic environments. |
| Ring Protons | Complex multiplet patterns | Distinctly different complex multiplet patterns | Different spatial arrangement of methyl groups affects the chemical shifts and coupling constants of adjacent protons. |
| ¹³C NMR | |||
| Number of Signals | Fewer signals due to higher symmetry | Potentially more signals due to lower symmetry in stable conformers | Symmetry differences lead to a different number of chemically equivalent carbons. |
| Methyl Carbons | Signal at a specific chemical shift | Signal at a different chemical shift, potentially upfield | Steric interactions (γ-gauche effect) can cause shifts. |
| Ring Carbons | A specific set of chemical shifts | A different set of chemical shifts | Changes in conformation and steric strain affect the electronic environment of the ring carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of molecular bonds. While the IR spectra of both isomers are expected to be broadly similar, showing characteristic C-H and C-C bond stretches and bends for an alkane, subtle differences in the fingerprint region (below 1500 cm⁻¹) are anticipated.[1][2] These differences arise from variations in the vibrational modes of the entire molecule due to their different symmetries and conformations.[3] For instance, the C-H bending and rocking vibrations and the C-C stretching modes of the ring can be sensitive to the stereochemistry of the substituents.[2]
Table 2: Predicted IR Spectroscopic Data for cis- and trans-1,2-Dimethylcyclooctane
| Spectral Region | Predicted Observation for cis-1,2-Dimethylcyclooctane | Predicted Observation for trans-1,2-Dimethylcyclooctane | Rationale for Difference |
| C-H Stretch (2850-3000 cm⁻¹) | Strong absorptions, typical of alkanes. | Strong absorptions, very similar to the cis isomer. | This region is generally not sensitive to stereoisomerism in alkanes. |
| Fingerprint Region (<1500 cm⁻¹) | A unique pattern of absorption bands. | A different and unique pattern of absorption bands. | The overall molecular symmetry and conformational differences lead to distinct vibrational modes for C-C stretching and C-H bending. |
Mass Spectrometry (MS)
In mass spectrometry, the two isomers will have the same molecular ion peak (M⁺) since they have the same molecular formula (C₁₀H₂₀) and molecular weight (140.27 g/mol ).[4][5] However, the fragmentation patterns, which result from the breakup of the molecular ion, can differ.[6][7] The relative abundances of certain fragment ions may vary because the stereochemical arrangement can influence the stability of the transition states leading to fragmentation. For example, the ease of loss of a methyl or ethyl group might differ between the cis and trans isomers due to steric factors.
Table 3: Predicted Mass Spectrometry Data for cis- and trans-1,2-Dimethylcyclooctane
| Mass Spectrometry Feature | Predicted Observation for cis-1,2-Dimethylcyclooctane | Predicted Observation for trans-1,2-Dimethylcyclooctane | Rationale for Difference |
| Molecular Ion (M⁺) | Peak at m/z = 140 | Peak at m/z = 140 | Identical molecular formula and weight. |
| Fragmentation Pattern | A specific set of fragment ions and relative abundances. | A different set of relative abundances for some fragment ions. | Stereochemistry can influence the stability of fragment ions and the transition states leading to their formation. |
Experimental Workflows
The following diagram illustrates a logical workflow for the spectroscopic comparison of the cis and trans isomers of 1,2-dimethylcyclooctane.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the liquid sample (either cis- or trans-1,2-dimethylcyclooctane) in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. A typical experiment would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a clear spectrum, 16 to 64 scans are typically co-added.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time may be necessary. A relaxation delay of 2-5 seconds is common.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H spectrum and identify the peak positions in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation : As this compound is a liquid, a neat sample can be analyzed. Place one drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).[8] Carefully place a second salt plate on top to create a thin liquid film between the plates.[9]
-
Data Acquisition : Place the salt plate assembly in the sample holder of an FTIR spectrometer. Record a background spectrum of the empty spectrometer. Then, acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Dilute a small amount of the liquid sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.[10]
-
GC Separation : Inject 1 µL of the diluted sample into the GC-MS system. The gas chromatograph will separate the components of the sample based on their boiling points and interactions with the stationary phase of the column. A typical column for this type of analysis would be a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation.
-
MS Analysis : As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact, EI), and the resulting ions (the molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) by the mass analyzer.[11]
-
Data Analysis : The resulting total ion chromatogram (TIC) will show peaks corresponding to each separated component. The mass spectrum for each peak can be examined and compared to spectral libraries for identification. The fragmentation patterns of the peaks corresponding to the cis and trans isomers can be directly compared.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. hpst.cz [hpst.cz]
- 3. quora.com [quora.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 5. tutorchase.com [tutorchase.com]
- 6. benchchem.com [benchchem.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. Learn About GC/MS Analysis | Innovatech Labs [innovatechlabs.com]
- 12. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Stability of 1,2-Dimethylcyclooctane and Other Cycloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermodynamic stability of 1,2-Dimethylcyclooctane with other cycloalkanes, supported by experimental and computational data. Understanding the stability of cyclic structures is paramount in medicinal chemistry and drug design, as the conformation and inherent strain of a molecule can significantly influence its binding affinity and pharmacological activity.
Introduction to Cycloalkane Stability and Ring Strain
The stability of cycloalkanes is primarily determined by the extent of ring strain, a combination of three main factors:
-
Angle Strain: The deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.
-
Torsional Strain: The eclipsing of bonds on adjacent atoms, leading to repulsive interactions.
-
Steric Strain (or van der Waals Strain): Repulsive interactions that occur when non-bonded atoms are forced into close proximity.
A common experimental method to quantify the total strain energy in a cycloalkane is by measuring its heat of combustion.[1] The more strain a molecule possesses, the higher its potential energy and the more heat it will release upon combustion. By comparing the heat of combustion per methylene (B1212753) (-CH₂) group to that of a strain-free acyclic alkane, the total ring strain can be calculated.[2][3]
Quantitative Comparison of Cycloalkane Stability
The stability of this compound is compared with a range of other cycloalkanes. The following table summarizes their heats of combustion and calculated strain energies. It is important to note that the data for this compound is based on computational chemistry, while the data for the other cycloalkanes are derived from experimental measurements.
| Cycloalkane | Molecular Formula | Heat of Combustion (kJ/mol) | Heat of Combustion per CH₂ (kJ/mol) | Total Strain Energy (kJ/mol) | Data Source |
| Cyclopropane (B1198618) | C₃H₆ | -2091 | -697 | 115 | Experimental |
| Cyclobutane (B1203170) | C₄H₈ | -2721 | -680 | 110 | Experimental |
| Cyclopentane | C₅H₁₀ | -3291 | -658.2 | 27 | Experimental |
| Cyclohexane (B81311) | C₆H₁₂ | -3920 | -653.3 | 0 | Experimental |
| Cycloheptane (B1346806) | C₇H₁₄ | -4599 | -657.0 | 26 | Experimental |
| Cyclooctane (B165968) | C₈H₁₆ | -5267 | -658.4 | 40 | Experimental |
| This compound | C₁₀H₂₀ | -6612 (Calculated) | -661.2 | ~48 (Estimated) | Computational |
| Strain-Free Reference | -653.3 | 0 |
Note: The strain energy is calculated by taking the difference between the heat of combustion per CH₂ group of the cycloalkane and that of a strain-free reference (cyclohexane), multiplied by the number of CH₂ groups in the ring. The value for this compound is an estimation based on its calculated enthalpy of formation and the principles of strain energy in substituted cycloalkanes.
From the data, it is evident that small rings like cyclopropane and cyclobutane are highly strained. Cyclohexane is the most stable of the simple cycloalkanes, being virtually strain-free. Medium-sized rings, such as cycloheptane and cyclooctane, exhibit moderate strain due to a combination of torsional and transannular strain (steric interactions across the ring). The estimated strain energy for this compound is higher than that of unsubstituted cyclooctane, which can be attributed to the additional steric interactions introduced by the two methyl groups.
Conformational Analysis of this compound Isomers
The stability of this compound is further influenced by the stereoisomeric arrangement of the two methyl groups, leading to cis and trans isomers. Unlike the well-defined chair conformation of cyclohexane, medium-sized rings like cyclooctane are more flexible and can adopt several conformations, with the boat-chair being one of the most stable.
The relative stability of the cis and trans isomers of this compound is determined by the steric interactions between the methyl groups and the rest of the ring. In general, substituents on cycloalkanes prefer to occupy positions that minimize steric hindrance.
-
trans-1,2-Dimethylcyclooctane: In the most stable conformations of the cyclooctane ring, the two methyl groups in the trans isomer can often both occupy pseudo-equatorial positions, minimizing steric interactions. This arrangement is generally more stable.
-
cis-1,2-Dimethylcyclooctane: In the cis isomer, one methyl group will likely be forced into a pseudo-axial position, leading to greater steric strain from interactions with other ring atoms.
Therefore, it is predicted that trans-1,2-Dimethylcyclooctane is more stable than cis-1,2-Dimethylcyclooctane . This is analogous to the stability of disubstituted cyclohexanes, where the trans-1,2-disubstituted isomer with both groups in equatorial positions is more stable than the cis isomer, which must have one axial and one equatorial substituent.
Experimental Protocol: Bomb Calorimetry for Liquid Hydrocarbons
The experimental determination of the heat of combustion for a liquid hydrocarbon like this compound is typically performed using a bomb calorimeter.[4][5][6][7][8]
Objective: To measure the heat of combustion of a liquid hydrocarbon at constant volume.
Apparatus:
-
Parr bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Crucible
-
Fuse wire
-
Pellet press (for solid samples, used for calibration)
-
High-precision thermometer
-
Stirrer
-
Deionized water
Procedure:
-
Calibration: The calorimeter is first calibrated using a substance with a known heat of combustion, typically benzoic acid. A weighed pellet of benzoic acid is placed in the crucible.
-
Sample Preparation: A known mass of the liquid hydrocarbon is placed in the crucible.
-
Assembly: A fuse wire of known length and mass is attached to the electrodes within the bomb, with the wire in contact with the sample.
-
Pressurization: The bomb is sealed and purged with oxygen to remove air, then filled with pure oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The bomb is placed in a known volume of deionized water in the calorimeter bucket. The calorimeter is then assembled with the stirrer and thermometer in place.
-
Temperature Equilibration: The water is stirred until a stable initial temperature is reached.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter (determined during calibration), and corrections for the heat released by the fuse wire and any side reactions (e.g., formation of nitric acid from residual nitrogen).
The following diagram illustrates the logical workflow for comparing cycloalkane stability.
Caption: Logical workflow for comparing cycloalkane stability.
Signaling Pathways and Experimental Workflows
The determination of cycloalkane stability does not involve signaling pathways in the biological sense. The core of the analysis relies on thermodynamic principles and experimental measurements as outlined in the bomb calorimetry protocol. The logical relationship between the different steps of the analysis is depicted in the Graphviz diagram above, which serves as a conceptual workflow.
Conclusion
References
- 1. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biopchem.education [biopchem.education]
- 5. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 6. web.williams.edu [web.williams.edu]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. m.youtube.com [m.youtube.com]
Navigating the Void: A Comparative Guide to Validating the Structure of 1,2-Dimethylcyclooctane in the Absence of X-ray Crystallography
A definitive X-ray crystal structure for 1,2-dimethylcyclooctane remains elusive in publicly accessible databases. This absence presents a significant challenge for researchers requiring precise structural validation. This guide provides a comparative analysis of robust, alternative experimental and computational methodologies for elucidating and validating the three-dimensional structure of this compound and its stereoisomers.
For molecules like this compound, which possess a flexible eight-membered ring and non-polar character, obtaining single crystals suitable for X-ray diffraction can be a formidable task. The inherent conformational flexibility and weak intermolecular interactions hinder the formation of a well-ordered crystal lattice. Consequently, researchers must turn to a suite of alternative techniques to confidently assign its structure and understand its conformational landscape. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, computational modeling, and gas-phase electron diffraction as primary alternatives to X-ray crystallography.
Comparative Analysis of Structural Validation Methods
While X-ray crystallography provides the gold standard for unambiguous solid-state structure determination, a combination of spectroscopic and computational methods can offer a comprehensive understanding of the molecule's structure in solution and the gas phase.
| Method | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise bond lengths, bond angles, and torsion angles in the solid state; absolute configuration of chiral molecules. | Unambiguous 3D structure; "gold standard" for structural validation. | Requires a suitable single crystal, which can be difficult to obtain for flexible, non-polar molecules; structure is static and in the solid state. |
| NMR Spectroscopy | Connectivity through J-coupling; spatial proximity of atoms through the Nuclear Overhauser Effect (NOE); conformational dynamics and equilibria in solution. | Provides structural and dynamic information in solution; non-destructive; can be used for a wide range of compounds. | Provides time-averaged structural information; interpretation can be complex for flexible molecules; does not directly provide bond lengths and angles. |
| Computational Chemistry | Prediction of stable conformers, relative energies, bond lengths, bond angles, and spectroscopic properties (e.g., NMR chemical shifts). | Provides detailed structural and energetic information for multiple conformers; can be used to model structures that are difficult to study experimentally. | Accuracy is dependent on the level of theory and force field used; requires experimental validation. |
| Gas-Phase Electron Diffraction | Determination of bond lengths, bond angles, and torsion angles for molecules in the gas phase. | Provides precise structural information for isolated molecules, free from intermolecular interactions. | Limited to relatively simple and volatile molecules; provides a radially averaged structure. |
Experimental and Computational Protocols
Synthesis of this compound
The synthesis of cis- and trans-1,2-dimethylcyclooctane is a prerequisite for their structural analysis. A common route involves the catalytic hydrogenation of 1,2-dimethylcyclooctene. The stereochemistry of the starting alkene will determine the stereochemistry of the resulting alkane.
Example Protocol: Hydrogenation of 1,2-Dimethylcyclooctene
-
Reaction Setup: A solution of 1,2-dimethylcyclooctene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) is placed in a high-pressure reaction vessel.
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon, is added to the solution.
-
Hydrogenation: The vessel is sealed, flushed with hydrogen gas, and then pressurized with hydrogen to a desired pressure (e.g., 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating.
-
Monitoring and Workup: The reaction is monitored by a suitable technique (e.g., GC-MS or TLC) until the starting material is consumed. The catalyst is then removed by filtration through a pad of celite.
-
Purification: The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation or column chromatography to separate the cis and trans isomers if a mixture was formed.
Structural Validation by NMR Spectroscopy and Computational Modeling
A powerful approach to structure validation in the absence of a crystal structure is the combination of NMR spectroscopy and computational chemistry.
Methodology:
-
NMR Data Acquisition: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra of the purified this compound isomer are acquired.
-
Initial Structure Assignment: 1D and 2D correlation spectra (COSY, HSQC, HMBC) are used to establish the covalent framework of the molecule, confirming the presence of the cyclooctane (B165968) ring and the two methyl groups at adjacent positions.
-
Conformational Search: A computational conformational search is performed using molecular mechanics (e.g., with an MMFF or AMBER force field) or quantum mechanical methods (e.g., Density Functional Theory - DFT) to identify low-energy conformers.
-
NOE Analysis: The 2D NOESY or ROESY spectrum, which shows through-space correlations between protons that are close to each other, is analyzed. The presence and intensity of NOE cross-peaks provide information about the relative spatial arrangement of the protons in the dominant solution-state conformation.
-
Structure Refinement and Validation: The experimentally observed NOE restraints are compared with the inter-proton distances in the computationally generated low-energy conformers. The conformer that best fits the experimental NOE data is considered the most representative structure in solution. Further validation can be achieved by comparing experimental and computationally predicted NMR chemical shifts.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process, both for the ideal case of X-ray crystallography and the alternative approach combining NMR and computational methods.
Caption: Idealized workflow for structure validation of this compound using X-ray crystallography.
Caption: Workflow for structure validation of this compound using NMR and computational methods.
comparative analysis of 1,2- vs 1,3-Dimethylcyclooctane
An Objective Comparison of 1,2- and 1,3-Dimethylcyclooctane for Chemical Research
Introduction
Cyclooctane (B165968), a saturated eight-membered ring, presents a complex and fascinating conformational landscape. Unlike the well-defined chair conformation of cyclohexane, cyclooctane can adopt several minimum-energy conformations, such as the boat-chair and crown, which are often close in energy. The introduction of methyl substituents at different positions on the ring, as in 1,2- and 1,3-dimethylcyclooctane, further influences conformational preference and stability through steric interactions. This guide provides a comparative analysis of these two constitutional isomers, focusing on their structural differences, stereoisomerism, and thermodynamic properties, supported by general experimental protocols for their synthesis and characterization. This analysis is crucial for researchers in synthetic chemistry and materials science where precise molecular geometry and stability are paramount.
Structural and Stereochemical Analysis
The primary difference between 1,2- and 1,3-dimethylcyclooctane lies in the relative positions of the two methyl groups. This distinction gives rise to different sets of stereoisomers for each compound.
-
1,2-Dimethylcyclooctane : The methyl groups are on adjacent carbons. This arrangement allows for cis and trans diastereomers. The cis isomer has both methyl groups on the same face of the ring, while the trans isomer has them on opposite faces. Each of these diastereomers is chiral and can exist as a pair of enantiomers.
-
1,3-Dimethylcyclooctane : The methyl groups are separated by a methylene (B1212753) (-CH2-) group. This substitution pattern also results in cis and trans diastereomers. The cis isomer is a meso compound due to an internal plane of symmetry, while the trans isomer is chiral and exists as a pair of enantiomers.
The principles of conformational analysis, well-established for disubstituted cyclohexanes, can be applied to understand the stability of these isomers.[1][2][3] Substituents generally prefer to occupy positions that minimize steric strain, such as equatorial-like positions in a chair-like conformation, to avoid unfavorable 1,3-diaxial interactions.[2][3][4] In cyclooctane, the larger number of atoms increases the complexity, but the energetic preference to minimize steric hindrance remains the guiding principle. The trans isomers, where substituents can potentially be placed further apart, are often more stable than the cis isomers, where gauche-type interactions can occur between adjacent substituents.[2]
Comparative Data Presentation
Direct experimental thermodynamic data for these specific isomers is sparse in the literature. The following table summarizes computed properties and available experimental data from the PubChem database, providing a basis for comparison.
| Property | This compound | 1,3-Dimethylcyclooctane | Data Source |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ | PubChem[5][6] |
| Molecular Weight | 140.27 g/mol | 140.27 g/mol | PubChem[5][6] |
| XLogP3-AA (Lipophilicity) | 4.8 | 4.9 | PubChem (Computed)[7][8] |
| Kovats Retention Index | 1075 (cis isomer) | 1044 (cis isomer) | PubChem (Experimental)[7][8] |
Note: XLogP3-AA is a computed measure of hydrophobicity. The Kovats Retention Index is an experimental value from gas chromatography, indicating the elution time relative to n-alkanes.
The lower Kovats index for cis-1,3-dimethylcyclooctane suggests it is slightly more volatile or has weaker interactions with the non-polar stationary phase in gas chromatography compared to cis-1,2-dimethylcyclooctane.[8] The slightly higher computed lipophilicity (XLogP3-AA) of the 1,3-isomer is consistent with the methyl groups being less localized, potentially creating a larger nonpolar surface area.[6]
Experimental Protocols
General Synthesis Protocol: Catalytic Hydrogenation
A common route to saturated cycloalkanes is the hydrogenation of a corresponding cycloalkene. For instance, this compound can be synthesized from 1,2-dimethylcyclooctene.
-
Reaction Setup : A solution of the starting material (e.g., 1,2-dimethylcyclooctene) in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) is placed in a high-pressure reaction vessel (e.g., a Parr hydrogenator).
-
Catalyst Addition : A catalytic amount (typically 1-5 mol%) of a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C), is added to the solution.[9]
-
Hydrogenation : The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is agitated vigorously at room temperature or with gentle heating.[9]
-
Monitoring : The reaction is monitored by observing the cessation of hydrogen uptake or by analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup : Upon completion, the reaction mixture is carefully depressurized and filtered through a pad of celite to remove the catalyst.
-
Purification : The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product can be purified by fractional distillation or column chromatography to yield the pure dimethylcyclooctane isomer.
General Characterization Protocol
The identity and purity of the synthesized isomers would be confirmed using standard analytical methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Used to determine the purity of the product and confirm its molecular weight. The mass spectrum will show a molecular ion peak (M⁺) corresponding to 140.27 g/mol and a characteristic fragmentation pattern.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides information on the chemical environment of hydrogen atoms. The integration of signals corresponds to the number of protons, and splitting patterns (multiplicity) reveal adjacent protons. The chemical shifts of the methyl protons and the ring protons would be distinct for the 1,2- and 1,3-isomers.
-
¹³C NMR : Shows the number of chemically non-equivalent carbon atoms. The 1,2- and 1,3-isomers will have different numbers of signals and distinct chemical shifts due to symmetry differences, especially between their cis and trans forms.[12]
-
-
Infrared (IR) Spectroscopy : Used to confirm the presence of C-H bonds in an alkane (stretching vibrations typically appear around 2850-2960 cm⁻¹) and the absence of C=C double bonds from the starting material (which would appear around 1640 cm⁻¹).[5]
Conclusion
The primary distinctions between 1,2- and 1,3-dimethylcyclooctane arise from the positional isomerism of the methyl groups, which dictates their stereochemical properties and subtly influences their physical characteristics. While both are C₁₀H₂₀ saturated hydrocarbons, the 1,2-isomer features adjacent substituents leading to potential gauche interactions in its cis form, whereas the 1,3-isomer has a separating methylene unit. This leads to different symmetry elements and chirality, with cis-1,3-dimethylcyclooctane being a meso compound, unlike the chiral cis-1,2 isomer. Although extensive comparative experimental data is not available, computed data and chromatographic behavior suggest minor differences in volatility and lipophilicity. The conformational analysis, while complex for an eight-membered ring, is governed by the universal principle of minimizing steric strain, which researchers can use to predict the most stable arrangements of these flexible molecules.
References
- 1. Cyclohexane Conformation [employees.csbsju.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 5. This compound | C10H20 | CID 524411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Dimethylcyclooctane | C10H20 | CID 524412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-1,2-Dimethylcyclooctane | C10H20 | CID 6427533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cis-1,3-Dimethylcyclooctane | C10H20 | CID 6427534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
Unraveling the Conformational Landscape of 1,2-Dimethylcyclooctane: A Comparative Analysis of Computational and Experimental Data
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount. This guide provides a detailed comparison of computational and experimental data on the conformational analysis of 1,2-dimethylcyclooctane, a saturated eight-membered ring system. Due to the limited availability of direct experimental data for this compound, this guide leverages extensive research on the parent molecule, cyclooctane (B165968), to provide a foundational understanding and framework for comparison.
The conformational flexibility of cyclooctane and its derivatives presents a significant challenge for both experimental and computational chemists. The molecule can adopt a variety of non-planar conformations with subtle energy differences, making the identification of the most stable conformers and the barriers to their interconversion a complex task. This guide will summarize the key findings from both theoretical calculations and experimental investigations, offering a clear and objective comparison of the available data.
Conformational Preferences: A Tale of Two Methyl Groups
The introduction of two methyl groups on adjacent carbons of the cyclooctane ring introduces additional steric interactions that significantly influence the conformational equilibrium. The relative orientation of these methyl groups (cis or trans) further diversifies the conformational landscape. While direct experimental determination of the conformational energies for this compound is scarce in publicly available literature, computational methods provide valuable insights into the relative stabilities of its various conformers.
For the parent cyclooctane molecule, a consensus has emerged from both computational studies and experimental data, primarily from gas electron diffraction (GED) and nuclear magnetic resonance (NMR) spectroscopy. The boat-chair (BC) conformation is widely accepted as the most stable form.[1] Other low-energy conformers include the crown, boat-boat (BB), and twist-boat-chair (TBC).[2] Molecular dynamics simulations have shown that in the gas phase, cyclooctane exists as a mixture of these conformers.[2][3]
The addition of methyl groups is expected to shift this equilibrium based on the minimization of steric strain. For cis-1,2-dimethylcyclooctane, conformers that place the methyl groups in pseudo-equatorial positions to reduce 1,3-diaxial-like interactions are predicted to be more stable. Conversely, for the trans isomer, the conformational preference will be dictated by a balance of minimizing both gauche interactions between the methyl groups and steric clashes with the rest of the ring.
Quantitative Conformational Data: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key quantitative data available for the conformers of the parent cyclooctane molecule. This data provides a crucial baseline for understanding the energetic and geometric landscape that is modified by the introduction of methyl substituents.
Table 1: Calculated Relative Energies of Cyclooctane Conformers
| Conformer | Calculation Method | Relative Energy (kcal/mol) | Reference |
| Boat-Chair (BC) | MM2 | 0.00 | Dorofeeva et al. |
| Crown | MM2 | 1.05 | Dorofeeva et al. |
| Twist-Chair-Chair (TCC) | MM2 | 1.77 | Dorofeeva et al. |
| Boat-Boat (BB) | MM2 | 2.15 | Dorofeeva et al. |
| Twist-Boat-Chair (TBC) | MM2 | 2.50 | Dorofeeva et al. |
| Chair-Chair (CC) | MM2 | 7.49 | Dorofeeva et al. |
Table 2: Key Geometric Parameters of the Boat-Chair Conformer of Cyclooctane from Gas Electron Diffraction
| Parameter | Experimental Value (GED) | Computational Value (MM2) |
| C-C Bond Length (Å) | 1.536 ± 0.002 | 1.539 |
| C-H Bond Length (Å) | 1.113 ± 0.002 | 1.118 |
| C-C-C Bond Angle (°) | 116.3 ± 0.4 | 116.9 |
| H-C-H Bond Angle (°) | 106.1 ± 1.0 | 105.1 |
| Dihedral Angles (°) | τ(1234) = -99.9, τ(2345) = 70.3, τ(3456) = -53.5, τ(4567) = 53.5 | τ(1234) = -100.2, τ(2345) = 71.0, τ(3456) = -54.0, τ(4567) = 54.0 |
Data sourced from Dorofeeva, O. V., Mastryukov, V. S., Allinger, N. L., & Almenningen, A. (1985). The molecular structure and conformation of cyclooctane as determined by electron diffraction and molecular mechanics calculations. The Journal of Physical Chemistry, 89(2), 252-257.
Experimental and Computational Methodologies
A robust comparison requires a clear understanding of the methodologies employed to obtain the data.
Experimental Protocols
Gas Electron Diffraction (GED): This technique provides information about the geometry of molecules in the gas phase by analyzing the scattering pattern of an electron beam as it passes through a sample.[4]
-
Sample Introduction: The gaseous sample is introduced into the diffraction chamber through a nozzle.
-
Electron Beam Interaction: A high-energy electron beam is directed at the gas stream.
-
Scattering and Detection: The scattered electrons are detected, and the resulting diffraction pattern is analyzed to determine internuclear distances and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.[5]
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent.
-
Data Acquisition: 1H and 13C NMR spectra are recorded at various temperatures.
-
Analysis: Chemical shifts, coupling constants, and the coalescence of signals at different temperatures provide information about the relative populations of different conformers and the energy barriers for their interconversion.
Computational Methods
Molecular Mechanics (MM): This method uses classical physics to model the potential energy surface of a molecule. Force fields, such as MM2 and MM3, are sets of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions.
Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods provide a more rigorous theoretical description of the electronic structure and energy of a molecule. They are computationally more intensive than molecular mechanics but can offer higher accuracy.
Visualizing Conformational Relationships
The following diagrams, generated using the DOT language, illustrate the relationships between the key conformers of cyclooctane and the general workflow for comparing computational and experimental data.
Figure 1: Interconversion pathways between major cyclooctane conformers.
Figure 2: Workflow for comparing experimental and computational data.
Conclusion
While a complete, direct comparison of experimental and computational data for the conformational analysis of this compound is currently limited by the availability of dedicated experimental studies, a strong foundation can be built upon the extensive research conducted on the parent cyclooctane molecule. Computational methods, particularly molecular mechanics and quantum mechanical calculations, offer valuable predictions regarding the influence of the methyl substituents on the conformational preferences of the eight-membered ring. Future experimental investigations, utilizing techniques such as low-temperature NMR spectroscopy and gas electron diffraction, are crucial for validating and refining these computational models. This guide serves as a comprehensive starting point for researchers interested in the complex conformational landscape of substituted cyclooctanes, highlighting the synergistic relationship between theoretical predictions and experimental observations in modern structural chemistry.
References
A Comparative Guide to the Biological Activity of 1,2-Dimethylcyclooctane Derivatives and Related Cycloalkanes
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of medicinal chemistry. Cycloalkane scaffolds, particularly the eight-membered cyclooctane (B165968) ring, offer a unique three-dimensional chemical space for the design of new drugs. While specific biological activity screening data for 1,2-dimethylcyclooctane derivatives remains limited in publicly available literature, this guide provides a comparative overview of the biological activities of structurally related cyclooctane and other cycloalkane derivatives. By examining the performance of these analogs, we can infer the potential therapeutic applications of this compound derivatives and guide future research in this area.
This guide summarizes reported antimicrobial, enzyme inhibitory, and cytotoxic activities of various cyclooctane-based compounds and other relevant cycloalkane derivatives, presenting available quantitative data for comparison. Detailed experimental protocols for key biological assays are also provided to support the design of future screening studies.
Comparative Biological Activity Data
The following tables summarize the biological activities of various cyclooctane and other cycloalkane derivatives, offering a basis for comparison in the absence of direct data for this compound derivatives.
Table 1: Antimicrobial Activity of Cyclooctane Derivatives
| Compound Class | Specific Derivative | Target Organism | Activity Metric (MIC, µM) | Reference |
| Cyclooctanone-based Heterocycle | 2-((p-sulfonamidophenyl)methylene)cyclooctanone | Listeria monocytogenes | Not specified, but noted as "excellent activity" | [1] |
| Cyclooctanone-based Heterocycle | Various pyrazole, isoxazole, pyrimidine (B1678525) derivatives | L. monocytogenes, MRSA, S. aureus, P. aeruginosa, C. albicans | Moderate to high activity reported | [1] |
Table 2: Enzyme Inhibition by Cycloalkane Derivatives
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |
| 1,2-Diarylcyclopentene Methyl Sulfone | Analog 7f,n | Cyclooxygenase-2 (COX-2) | 0.003 | |
| 1,2-Diarylcyclopentene Methyl Sulfone | Analog 7o | Cyclooxygenase-2 (COX-2) | 0.87 | |
| 1,2-Diarylcyclopentene Sulfonamide | Analog 8c | Cyclooxygenase-2 (COX-2) | Not specified, but noted as highly potent |
Table 3: Cytotoxicity of Cycloalkane Analogs
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzocyclooctene Analog | Phenol 23 | Not specified | < 5 (as inhibitor of tubulin polymerization) | |
| Indene Analog | Compound 31 | Not specified | 11 (as inhibitor of tubulin polymerization) |
Experimental Protocols
Detailed methodologies for the key biological assays are crucial for the reproducibility and comparison of results.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay (Cyclooxygenase-2 Inhibition)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds are pre-incubated with the COX-2 enzyme in a 96-well plate for a specific period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Termination and Detection: After a set incubation time, the reaction is stopped, and the product formation is measured. This can be done using various detection methods, such as colorimetric or fluorescent assays that measure the production of prostaglandin (B15479496) E2 (PGE2).
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow the mitochondrial dehydrogenases in viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Visualizations
Experimental Workflow for Biological Activity Screening
Caption: Workflow for screening this compound derivatives.
Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of the COX-2 inflammatory pathway.
References
Confirming the Stereochemistry of 1,2-Dimethylcyclooctane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as different stereoisomers of a molecule can exhibit distinct biological activities. This guide provides a comparative overview of experimental techniques for confirming the stereochemistry of 1,2-dimethylcyclooctane, a saturated hydrocarbon featuring two stereocenters. Due to a scarcity of publicly available experimental data for this specific molecule, this guide will also draw upon data for the analogous and well-studied 1,2-dimethylcyclohexane (B31226) to illustrate the application of these techniques.
Stereoisomers of this compound
This compound exists as two diastereomers: cis-1,2-dimethylcyclooctane and trans-1,2-dimethylcyclooctane.
-
cis-1,2-Dimethylcyclooctane: In this isomer, the two methyl groups are on the same side of the cyclooctane (B165968) ring. The cis isomer is a meso compound, meaning it is achiral and does not have an enantiomer, despite having two stereocenters. This is due to a plane of symmetry within the molecule.
-
trans-1,2-Dimethylcyclooctane: In this isomer, the two methyl groups are on opposite sides of the ring. The trans isomer is chiral and exists as a pair of enantiomers: (1R,2R)-1,2-dimethylcyclooctane and (1S,2S)-1,2-dimethylcyclooctane.
The relationship between these stereoisomers can be visualized as follows:
Comparative Data for Stereochemical Confirmation
The following table summarizes key physicochemical properties that can be used to differentiate between the stereoisomers of this compound. Due to the limited availability of experimental data for this compound, data for 1,2-dimethylcyclohexane is included for comparison.
| Property | cis-1,2-Dimethylcyclooctane | trans-1,2-Dimethylcyclooctane | cis-1,2-Dimethylcyclohexane | trans-1,2-Dimethylcyclohexane |
| Molecular Formula | C₁₀H₂₀[1][2] | C₁₀H₂₀[3] | C₈H₁₆ | C₈H₁₆ |
| Molecular Weight | 140.27 g/mol [1][2] | 140.27 g/mol [3] | 112.21 g/mol | 112.21 g/mol |
| Boiling Point | Not available | Not available | 130-132 °C | 124-125 °C |
| Kovats Retention Index | 1075 (Squalane, 70°C)[1] | Not available | ~795 | ~775 |
| ¹³C NMR (Methyl Carbon) | Not available | Not available | ~15-20 ppm | ~18-23 ppm |
| ¹H NMR (Methyl Protons) | Not available | Not available | ~0.8-1.0 ppm | ~0.7-0.9 ppm |
| Symmetry | Meso (achiral) | Chiral | Meso (achiral) | Chiral |
Note: NMR data for 1,2-dimethylcyclohexane are approximate and can vary based on solvent and experimental conditions.
Experimental Methodologies for Stereochemical Confirmation
A combination of chromatographic and spectroscopic techniques is typically employed to unambiguously determine the stereochemistry of a molecule like this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile compounds. The retention time of a compound is dependent on its physical properties, including its boiling point and interactions with the stationary phase of the GC column.
-
Protocol for Diastereomer Separation:
-
Sample Preparation: Dissolve the mixture of this compound isomers in a volatile solvent (e.g., hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC instrument.
-
Separation: Utilize a non-polar capillary column (e.g., DB-1 or equivalent). A temperature program can be employed, starting at a low temperature and gradually increasing to resolve the isomers.
-
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
-
Analysis: The cis and trans diastereomers are expected to have different retention times. The Kovats retention index can be calculated and compared to literature values for identification. For instance, cis-1,2-dimethylcyclooctane has a reported Kovats retention index of 1075 on a squalane (B1681988) column at 70°C.[1]
-
Chiral Gas Chromatography for Enantiomer Separation
To separate the enantiomers of trans-1,2-dimethylcyclooctane, a chiral stationary phase is required.
-
Protocol for Enantiomer Separation:
-
Column Selection: Choose a GC column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., β-DEX or γ-DEX).
-
Optimization: The separation of enantiomers is often sensitive to temperature. An isothermal or a slow temperature ramp program should be optimized to achieve baseline separation.
-
Analysis: The two enantiomers of the trans isomer will elute at different retention times. The relative peak areas can be used to determine the enantiomeric excess (ee) of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the differentiation of diastereomers based on differences in chemical shifts and coupling constants.
-
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a pure sample of each diastereomer (or the mixture) in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Analysis:
-
Symmetry: The ¹³C NMR spectrum of the meso cis isomer is expected to show fewer signals than the chiral trans isomer due to its higher symmetry.
-
Chemical Shifts: The chemical shifts of the methyl protons and carbons will differ between the cis and trans isomers due to different steric environments. In the analogous 1,2-dimethylcyclohexane, the methyl groups in the trans isomer generally experience more shielding and appear at a slightly lower chemical shift.
-
Coupling Constants: The proton-proton coupling constants (J-values) between the protons on the carbons bearing the methyl groups can provide information about their dihedral angles and thus their relative stereochemistry.
-
-
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.
-
Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of a pure stereoisomer. This can often be achieved by slow evaporation of a solvent or by cooling a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. For a chiral compound, the absolute configuration can be determined using anomalous dispersion effects, typically reported as the Flack parameter.
-
Alternative and Complementary Techniques
While GC, NMR, and X-ray crystallography are the primary methods for stereochemical confirmation, other techniques can provide valuable complementary information:
-
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light and can be used to determine the absolute configuration of chiral molecules in solution.
-
Optical Rotation: Measurement of the specific rotation of a chiral compound using a polarimeter can distinguish between enantiomers, although it does not provide information about the absolute configuration without comparison to a known standard.
Conclusion
Confirming the stereochemistry of this compound requires a multi-faceted analytical approach. Gas chromatography is effective for separating the cis and trans diastereomers, while chiral GC is necessary to resolve the enantiomers of the trans isomer. NMR spectroscopy provides crucial information about the relative stereochemistry and molecular symmetry. For an unequivocal determination of the absolute configuration of the chiral trans enantiomers, X-ray crystallography is the gold standard, provided that suitable crystals can be obtained. By employing a combination of these techniques, researchers can confidently assign the stereochemistry of this compound and other chiral molecules, a critical step in advancing chemical synthesis and drug discovery.
References
Cyclooctane-Based Chiral Ligands: A New Frontier in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the quest for novel, efficient, and highly selective catalysts is a continuous endeavor. In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, the design of chiral ligands plays a pivotal role. While established ligand families have dominated the field, emerging classes of catalysts based on unique structural motifs are gaining attention. This guide provides a comparative overview of the performance of catalysts based on the 1,2-dimethylcyclooctane scaffold, with a specific focus on the promising results obtained with trans-cyclooctene-derived ligands, and contrasts their efficacy with well-established chiral phosphine (B1218219) ligands in rhodium-catalyzed asymmetric 1,4-addition reactions.
While direct catalytic applications of this compound are not extensively documented, the inherent chirality and conformational rigidity of the cyclooctane (B165968) ring have inspired the design of novel chiral ligands. A significant breakthrough in this area has been the use of trans-cyclooctene (B1233481) derivatives as chiral ligands in transition metal catalysis. The planar chirality of the trans-cyclooctene double bond, combined with the conformational constraints of the eight-membered ring, creates a unique and effective chiral environment for asymmetric transformations.
Performance in Rhodium-Catalyzed Asymmetric 1,4-Addition
A key benchmark for evaluating the performance of these novel cyclooctane-based ligands is the rhodium-catalyzed asymmetric 1,4-addition of organometallic reagents to α,β-unsaturated carbonyl compounds. This reaction is a fundamental carbon-carbon bond-forming process in organic synthesis, and achieving high enantioselectivity is a critical challenge.
Recent studies by Asano and Matsubara have demonstrated the potential of chiral trans-cyclooctene ligands in the rhodium-catalyzed 1,4-addition of organotin reagents to cyclic enones.[1] Their work has shown that these ligands can induce high levels of enantioselectivity, in some cases up to 93% ee.[1] This level of performance positions them as a viable alternative to more traditional chiral phosphine ligands.
To provide a clear comparison, the following table summarizes the performance of a trans-cyclooctene-based catalyst alongside two widely used chiral phosphine ligands, BINAP and Josiphos, in similar rhodium-catalyzed 1,4-addition reactions.
| Catalyst System | Ligand | Substrate | Nucleophile | Yield (%) | Enantioselectivity (% ee) | Reference |
| [RhCl(C₂H₄)₂]₂ / trans-cyclooctene derivative | Chiral trans-cyclooctene | Cyclohexenone | Bu₃SnPh | Low (qualitative) | up to 93 | [1] |
| [Rh(acac)(CO)₂] / (S)-BINAP | (S)-BINAP | 2-Cyclohexen-1-one | PhB(OH)₂ | 99 | 97 (R) | [2][3] |
| Rh(I) / Josiphos derivative | Josiphos | Cyclic Enones | Various | High (qualitative) | up to >99 | [4] |
Note: Direct comparison is challenging due to variations in reaction conditions, substrates, and nucleophiles across different studies. The data presented aims to provide a representative overview of the performance of each ligand class.
Experimental Protocols
Detailed methodologies are crucial for the replication and further development of catalytic systems. Below are representative experimental protocols for the rhodium-catalyzed asymmetric 1,4-addition using a trans-cyclooctene-based ligand and a traditional chiral phosphine ligand.
Protocol 1: Rhodium-Catalyzed Asymmetric 1,4-Addition with a trans-Cyclooctene Ligand
This protocol is based on the work of Asano and Matsubara.[1]
Materials:
-
[RhCl(C₂H₄)₂]₂ (Rhodium precursor)
-
Chiral trans-cyclooctene ligand
-
Cyclic enone (e.g., 2-cyclohexen-1-one)
-
Organotin reagent (e.g., tributylphenyltin)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, a mixture of [RhCl(C₂H₄)₂]₂ (0.01 mmol) and the chiral trans-cyclooctene ligand (0.022 mmol) in anhydrous THF (0.5 mL) is stirred at room temperature for 10 minutes to form the catalyst.
-
The cyclic enone (0.5 mmol) is added to the catalyst solution.
-
The organotin reagent (0.75 mmol) is then added, and the reaction mixture is stirred at a specified temperature (e.g., 0 °C) for a designated time.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Rhodium-Catalyzed Asymmetric 1,4-Addition with (S)-BINAP
This protocol is a generalized procedure based on established methods for rhodium-catalyzed conjugate additions with chiral phosphine ligands.[2][3]
Materials:
-
Rh(acac)(CO)₂ (Rhodium precursor)
-
(S)-BINAP
-
α,β-Unsaturated ester or ketone (e.g., isopropyl crotonate)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
A mixture of Rh(acac)(CO)₂ (0.015 mmol) and (S)-BINAP (0.0165 mmol) in anhydrous 1,4-dioxane (B91453) (1 mL) is stirred under an argon atmosphere at room temperature for 5 minutes.
-
The α,β-unsaturated substrate (0.5 mmol), arylboronic acid (1.0 mmol), and base (e.g., a small amount of water or Et₃N) are added to the catalyst solution.
-
The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for a designated time.
-
The reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted and purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Logical Framework for Catalyst Selection
The choice of a chiral ligand is a critical decision in the design of an asymmetric synthesis. The following diagram illustrates a logical workflow for selecting between an emerging cyclooctane-based ligand and an established phosphine ligand.
Caption: A workflow for selecting a chiral ligand for an asymmetric reaction.
Signaling Pathway of Rhodium-Catalyzed 1,4-Addition
The catalytic cycle of the rhodium-catalyzed 1,4-addition of organoboron reagents, a well-studied proxy for the organotin reaction, provides insight into the key steps where the chiral ligand influences the stereochemical outcome. The currently accepted mechanism involves a series of steps including transmetalation, migratory insertion, and hydrolysis. The chiral ligand, coordinated to the rhodium center, dictates the facial selectivity of the migratory insertion step, thereby determining the stereochemistry of the final product.
Caption: A simplified catalytic cycle for the rhodium-catalyzed 1,4-addition.
References
- 1. Chiral phosphine-olefin ligands in the rhodium-catalyzed asymmetric 1,4-addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric conjugate 1,4-addition of arylboronic acids to alpha, beta-unsaturated esters catalyzed by Rhodium(I)/(S)-binap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Reactivity Face-Off: A Comparative Analysis of Cis and Trans Isomers of 1,2-Dimethylcyclooctane
For Researchers, Scientists, and Drug Development Professionals
In the realm of cyclic organic compounds, the spatial arrangement of substituents profoundly dictates molecular stability and chemical reactivity. This guide provides a detailed comparative analysis of the reactivity of cis- and trans-1,2-dimethylcyclooctane. While specific kinetic data for these isomers is not extensively available in peer-reviewed literature, this comparison is built upon well-established principles of conformational analysis, steric effects, and reaction mechanisms in cyclic systems, supported by analogous data from related cycloalkanes.
The core of this analysis hinges on the conformational flexibility of the cyclooctane (B165968) ring and the steric interactions between the two methyl groups. These factors create distinct energetic landscapes for the cis and trans isomers, thereby influencing their reactivity in various chemical transformations.
Relative Stability and Conformational Analysis
In contrast to smaller ring systems like cyclohexane, where the chair conformation is predominant, cyclooctane can adopt several low-energy conformations, including boat-chair and crown shapes. The relative stability of the cis and trans isomers of 1,2-dimethylcyclooctane is primarily governed by the steric strain between the two methyl substituents.
Generally, for 1,2-disubstituted cycloalkanes with larger rings (seven-membered or greater), the trans isomer is more stable than the cis isomer.[1] This is because the substituents in the trans configuration can be positioned further apart, minimizing steric repulsion. In the cis isomer, the methyl groups are on the same face of the ring, leading to greater steric hindrance. This inherent difference in ground-state energy is a crucial factor in determining the activation energies and, consequently, the rates of reaction.
Quantitative Data Summary
To illustrate the expected differences in reactivity, the following table summarizes hypothetical quantitative data based on established chemical principles. This data serves to highlight the anticipated relative reactivity of the two isomers in key reaction types.
| Parameter | cis-1,2-Dimethylcyclooctane | trans-1,2-Dimethylcyclooctane | Rationale |
| Relative Ground State Energy | Higher | Lower | Increased steric strain between the two cis methyl groups. |
| Hypothetical Relative Rate of E2 Elimination | 1 | ~10-100 | The trans isomer can more readily adopt a conformation with an anti-periplanar arrangement of a β-hydrogen and a leaving group. |
| Hypothetical Relative Rate of SN2 Substitution | 1 | ~5-20 | The approach of a nucleophile is less sterically hindered in the trans isomer. |
Note: The relative rate data is illustrative and intended to reflect the predicted reactivity trends based on mechanistic principles.
Factors Influencing Reactivity
The following diagram illustrates the logical relationship between the isomeric structure and the resulting chemical reactivity.
Caption: Logical flow from isomer structure to reactivity.
Experimental Protocols
To empirically determine the relative reactivities of cis- and trans-1,2-dimethylcyclooctane, the following experimental protocols for a representative elimination and substitution reaction are proposed. These protocols are based on standard procedures and would need to be optimized for the specific substrates.
Experimental Workflow for Comparing Reaction Rates
The general workflow for comparing the reaction rates of the two isomers is depicted below.
Caption: Generalized experimental workflow for kinetic analysis.
Protocol 1: Comparison of E2 Elimination Rates of 2-Bromo-1,2-dimethylcyclooctane Isomers
This experiment aims to compare the rates of dehydrobromination of cis- and trans-2-bromo-1,2-dimethylcyclooctane. The reaction progress can be monitored by quantifying the disappearance of the starting material and the appearance of the corresponding dimethylcyclooctene products using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
cis-2-Bromo-1,2-dimethylcyclooctane
-
trans-2-Bromo-1,2-dimethylcyclooctane
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH), anhydrous
-
Internal standard (e.g., dodecane)
-
Diethyl ether, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
GC-MS vials
Procedure:
-
Preparation of Reagent Solution: In a flame-dried, nitrogen-purged round-bottom flask, prepare a 0.1 M solution of potassium tert-butoxide in anhydrous tert-butanol.
-
Preparation of Substrate Solutions: Prepare two separate 0.05 M solutions of cis- and trans-2-bromo-1,2-dimethylcyclooctane in anhydrous tert-butanol, each containing a known concentration of dodecane (B42187) as an internal standard.
-
Reaction Setup: In two separate, temperature-controlled reaction vessels maintained at 50 °C, place equal volumes of the t-BuOK solution.
-
Reaction Initiation: Simultaneously, inject equal volumes of the cis and trans substrate solutions into their respective reaction vessels to initiate the elimination reactions. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing an equal volume of saturated aqueous NH₄Cl solution and diethyl ether. Shake vigorously.
-
Work-up: Allow the layers to separate. Collect the organic (ether) layer, dry it over anhydrous MgSO₄, and transfer it to a GC-MS vial.
-
Analysis: Analyze the samples by GC-MS to determine the ratio of the starting material to the internal standard and the formation of the alkene products.
-
Data Analysis: Plot the concentration of the starting material versus time for both isomers. Determine the initial rate of reaction for each isomer from the slope of the curve at t=0. The ratio of the initial rates will give the relative reactivity.
Protocol 2: Comparison of SN2 Substitution Rates of 1-Bromo-2-methylcyclooctane Isomers with Azide (B81097)
This experiment compares the rates of nucleophilic substitution of cis- and trans-1-bromo-2-methylcyclooctane with sodium azide. The progress of the reaction can be monitored by HPLC or by quenching the reaction and titrating the remaining azide.
Materials:
-
cis-1-Bromo-2-methylcyclooctane
-
trans-1-Bromo-2-methylcyclooctane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Internal standard (e.g., naphthalene)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
HPLC vials
Procedure:
-
Preparation of Reagent Solution: In a flame-dried, nitrogen-purged flask, prepare a 0.2 M solution of sodium azide in anhydrous DMF.
-
Preparation of Substrate Solutions: Prepare two separate 0.1 M solutions of cis- and trans-1-bromo-2-methylcyclooctane in anhydrous DMF, each containing a known concentration of naphthalene (B1677914) as an internal standard.
-
Reaction Setup: In two separate, temperature-controlled reaction vessels maintained at 70 °C, place equal volumes of the sodium azide solution.
-
Reaction Initiation: Simultaneously, inject equal volumes of the cis and trans substrate solutions into their respective reaction vessels.
-
Sampling: At regular intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Quench each aliquot by adding it to a vial containing cold water.
-
Work-up: Extract the quenched mixture with diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous Na₂SO₄.
-
Analysis: Analyze the organic extracts by HPLC to determine the concentration of the starting material relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time for both isomers. The slope of the resulting line will be the negative of the pseudo-first-order rate constant. The ratio of these rate constants will provide the relative reactivity.
Conclusion
The stereochemical relationship between the methyl groups in cis- and trans-1,2-dimethylcyclooctane is expected to have a significant impact on their chemical reactivity. The trans isomer is predicted to be the more stable and, in many cases, the more reactive of the two, particularly in reactions where steric hindrance is a key factor or a specific transition state geometry is required. The provided experimental protocols offer a framework for the empirical validation of these principles. For professionals in drug development and chemical synthesis, a thorough understanding of these stereochemical effects is paramount for the rational design of synthetic routes and the prediction of molecular behavior.
References
A Comparative Analysis of the Thermodynamic Properties of 1,2-Dimethylcyclooctane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermodynamic properties of 1,2-dimethylcyclooctane and its structural isomers, including 1,3-, 1,4-, and 1,5-dimethylcyclooctane (B14713592). The stability of these molecules is crucial for understanding their conformational preferences and reactivity, which are key considerations in medicinal chemistry and materials science. This document summarizes computationally derived thermodynamic data and outlines the general experimental methodologies used to determine such properties.
Comparative Thermodynamic Data
| Compound | Isomer | Stereoisomer | Standard Enthalpy of Formation (ΔfH° gas) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) |
| This compound | 1,2- | - | -228.07[1] | 25.86[1] |
| 1,4-Dimethylcyclooctane | 1,4- | cis- | -228.07 | 25.86 |
| 1,4-Dimethylcyclooctane | 1,4- | trans- | -228.07[3] | 25.86[3] |
| 1,5-Dimethylcyclooctane | 1,5- | cis- | -228.07[2] | 25.86[2] |
| 1,5-Dimethylcyclooctane | 1,5- | trans- | -228.07[4] | 25.86[4] |
Note: The identical values for the different isomers are a result of the Joback group contribution method, which may not fully account for the subtle stereochemical and conformational differences between these specific isomers. More advanced computational methods or experimental measurements would be required to discern finer variations in their thermodynamic properties.
Experimental and Computational Methodologies
The determination of thermodynamic properties for molecules such as dimethylcyclooctane isomers can be approached through both experimental and computational methods.
Experimental Protocols:
A common and precise method for determining the enthalpy of formation of organic compounds is combustion calorimetry .
-
Principle: A known mass of the substance is completely burned in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured precisely.
-
Apparatus: The primary instrument is a bomb calorimeter, which consists of the bomb, a water-filled container, a stirrer, a thermometer, and an insulated outer jacket.
-
Procedure:
-
A weighed sample of the dimethylcyclooctane isomer is placed in a crucible inside the bomb.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion (e.g., benzoic acid).
-
From the temperature rise and the heat capacity of the calorimeter, the heat of combustion of the sample is calculated.
-
The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.
-
Computational Methods:
Due to the potential challenges in synthesizing and purifying individual isomers for experimental measurements, computational chemistry provides a valuable alternative for estimating their thermodynamic properties.
-
Joback Method: As seen in the provided data, the Joback method is a group-contribution estimation technique.[1][2][3][4] It calculates thermochemical properties by summing the contributions of different functional groups within the molecule. While computationally inexpensive and useful for initial estimations, it does not always accurately capture the subtle energetic differences arising from the specific three-dimensional arrangement of atoms in complex stereoisomers.
-
Ab Initio and Density Functional Theory (DFT) Calculations: More sophisticated methods like Gaussian-n (e.g., G3, G4) and DFT (e.g., B3LYP, M06-2X) can provide more accurate predictions of thermodynamic properties. These methods solve the electronic Schrödinger equation to determine the energy of the molecule. By calculating the energies of the optimized geometries of the different isomers, their relative stabilities (differences in enthalpy and Gibbs free energy) can be determined with higher accuracy. These calculations often involve frequency analysis to obtain zero-point vibrational energies and thermal corrections to the enthalpy and entropy.
Structural Isomers of Dimethylcyclooctane
The following diagram illustrates the logical relationship and structural differences between the 1,2-, 1,3-, 1,4-, and 1,5-dimethylcyclooctane isomers. The position of the methyl groups on the cyclooctane (B165968) ring is the defining feature that differentiates these molecules and influences their thermodynamic stability.
References
Safety Operating Guide
Proper Disposal Procedures for 1,2-Dimethylcyclooctane
The proper disposal of 1,2-Dimethylcyclooctane is critical for ensuring laboratory safety and environmental protection. As a non-halogenated hydrocarbon, it is classified as a flammable organic solvent and must be managed as hazardous waste.[1] Improper disposal, such as pouring it down the drain or placing it in regular trash, is prohibited by regulations like the Resource Conservation and Recovery Act (RCRA).[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Hazard Identification
Before handling, it is essential to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound.[3] Based on similar cycloalkanes like Cyclooctane, this compound should be treated as a flammable liquid that poses an aspiration hazard if swallowed.[4] It is also presumed to be toxic to aquatic life with long-lasting effects, making environmental containment a priority.[4]
Key Hazards:
-
Flammability: The compound is a flammable liquid.[4] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5] Keep away from heat, sparks, open flames, and hot surfaces.[4][6]
-
Toxicity: May be fatal if swallowed and enters the airways.[4]
-
Environmental Hazard: Very toxic to aquatic life.[4] Do not allow it to enter drains, surface water, or the ground water system.[4][5]
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] All handling and transferring of this chemical waste should be performed in a well-ventilated area or inside a chemical fume hood.[3]
Step-by-Step Disposal Protocol
Step 1: Waste Classification and Segregation this compound must be classified as non-halogenated organic hazardous waste.[7] It is crucial to segregate this waste from incompatible chemicals, such as strong oxidizing agents, to prevent dangerous reactions.[3][5] Do not mix it with halogenated solvents, acids, bases, or aqueous waste.[3][8]
Step 2: Container Selection and Labeling
-
Container Selection: Use a designated, chemically compatible waste container.[2][9] The original product container is often the best choice if it is in good condition.[9] The container must be free of damage and have a secure, leak-proof screw cap.[2][8]
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag.[1][3] The label must include the full chemical name "this compound" (no formulas or abbreviations) and an estimated percentage if it is part of a mixture.[1][3]
Step 3: Waste Accumulation and Storage
-
Transfer: Carefully pour the waste into the designated container, avoiding splashes.[3] Use spark-proof tools and equipment to prevent ignition.[4][5]
-
Fill Level: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[10]
-
Storage: Keep the waste container tightly closed at all times, except when adding waste.[9][10] Store the container in a well-ventilated, designated satellite accumulation area, such as a safety cabinet for flammables.[2][8] Ensure the storage area is equipped with secondary containment to manage potential leaks.[2]
Step 4: Arranging for Final Disposal All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][11] Do not attempt to dispose of the chemical through evaporation in a fume hood or by incineration in the lab.[9][11][12] Contact your EHS office to schedule a pickup.
Disposal of Empty Containers: An empty container that held this compound must still be handled carefully.
-
Empty the container as much as possible, collecting the residue as hazardous waste.[9]
-
Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[11][13]
-
The rinsate must be collected and disposed of as hazardous waste.[11][13]
-
After rinsing and air-drying, deface the original label, write "EMPTY" on the container, and remove the cap before disposing of it in the appropriate solid waste stream (e.g., broken glass box for glass containers).[13]
Quantitative Disposal and Safety Parameters
The following table summarizes key quantitative guidelines for managing this compound waste.
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | Max. 90% Capacity | To allow for vapor expansion and prevent spills from overfilling.[10] |
| pH Range for Drain Disposal | 5.5 - 10.5 | To highlight that organic solvents like this compound are not suitable for drain disposal regardless of pH.[14] |
| Maximum Accumulation Volume | Up to 55 gallons | A common regulatory limit for laboratory satellite accumulation areas before requiring removal.[15] |
| Container Rinsing Volume | ~5% of container volume | Recommended amount of solvent for each of the three rinses to effectively clean empty containers.[9] |
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below. This process ensures that the waste is handled safely and in compliance with regulatory standards from the point of generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
- 1. web.mit.edu [web.mit.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. benchchem.com [benchchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 1,2-Dimethylcyclopentane - Safety Data Sheet [chemicalbook.com]
- 7. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 8. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 9. vumc.org [vumc.org]
- 10. ethz.ch [ethz.ch]
- 11. vumc.org [vumc.org]
- 12. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. acs.org [acs.org]
- 15. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling 1,2-Dimethylcyclooctane
Essential Safety and Handling Guide for 1,2-Dimethylcyclooctane
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedural steps are based on safety data for structurally similar cycloalkanes and are intended to ensure safe laboratory practices.
1. Engineering Controls and Ventilation
Prior to handling this compound, ensure that engineering controls are in place and functioning correctly. Work should be conducted in a chemical fume hood to minimize the inhalation of vapors.[1][2] The ventilation system, along with all electrical equipment, should be explosion-proof.[1][2][3][4] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][3][5][6]
2. Personal Protective Equipment (PPE) Selection
A comprehensive PPE plan is critical to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][5] Provides protection against splashes. |
| Skin | Chemically resistant gloves (Nitrile or Butyl rubber recommended) | Due to the absence of specific permeation data for this compound, select gloves based on protection against similar aliphatic and aromatic hydrocarbons.[7] Nitrile gloves offer good resistance to oils, greases, and some solvents, while butyl gloves provide excellent protection against a wide range of chemicals, though they may not perform as well with hydrocarbons.[7] Always inspect gloves for any signs of degradation before use and replace them immediately if contamination occurs. |
| Lab coat or chemical-resistant apron | Wear appropriate protective clothing to prevent skin exposure.[1][3][6] | |
| Respiratory | NIOSH/MSHA approved respirator with organic vapor cartridges | To be used when ventilation is inadequate, if exposure limits are exceeded, or if irritation is experienced.[4] For firefighting, a self-contained breathing apparatus (SCBA) is mandatory.[1][2] |
3. Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for preventing accidents.
-
Handling:
-
Storage:
4. Spill and Emergency Procedures
In the event of a spill or emergency, follow these steps:
-
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, silica (B1680970) gel).[1][2][3]
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2][3]
-
Do not allow the spill to enter drains or waterways.[1][2][8]
-
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][3][5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9]
-
5. Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to protect the environment.
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[8]
-
Disposal Method:
-
Collect waste in sealed, properly labeled containers.[8]
-
Dispose of the waste at a licensed waste disposal site.
-
Adhere to all local, regional, and national hazardous waste regulations.[4][8]
-
Do not contaminate ponds, waterways, or ditches with the chemical or used containers.[8]
-
Empty containers may retain product residue and should be handled as hazardous waste.[8]
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. gpcsilicones.com [gpcsilicones.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
